trans-alpha-Bisabolene
Description
Properties
CAS No. |
70286-32-7 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4S)-1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7+/t15-/m1/s1 |
InChI Key |
YHBUQBJHSRGZNF-KEQVLUGWSA-N |
SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C |
Isomeric SMILES |
CC1=CC[C@H](CC1)/C(=C/CC=C(C)C)/C |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Topic: Natural Sources of trans-α-Bisabolene in Essential Oils
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-α-bisabolene, a sesquiterpene of growing interest in pharmacological and phytochemical research. We will explore its primary botanical origins, delve into the biochemical pathways responsible for its synthesis in plants, and detail the analytical methodologies required for its precise identification and quantification. This document is structured to serve as a foundational resource, synthesizing established scientific knowledge with practical, field-tested protocols to support advanced research and development.
Introduction: The Significance of α-Bisabolene Isomers
α-Bisabolene (C₁₅H₂₄) is a monocyclic sesquiterpene hydrocarbon found in the essential oils of numerous plants.[1] It exists in several isomeric forms, including α-, β-, and γ-bisabolene, which differ in the position of their double bonds.[1] The alpha isomer, specifically the (E)-α-bisabolene (or trans-α-bisabolene) configuration, is a significant precursor to other bioactive compounds, such as α-bisabolol, which is renowned for its anti-inflammatory, anti-irritant, and antimicrobial properties.[2][3][4] Understanding the natural distribution and concentration of trans-α-bisabolene is therefore critical for sourcing, quality control, and the development of new therapeutic agents.
Principal Botanical Sources and Distribution
The occurrence of trans-α-bisabolene is widespread, yet its concentration varies dramatically depending on the plant species, geographic origin, and the specific part of the plant utilized for extraction.[5] The following table summarizes key botanical sources known for their notable bisabolene content.
Table 1: Prominent Essential Oil Sources of α-Bisabolene Isomers
| Botanical Name | Common Name | Plant Part Used | Key Bisabolene Isomers Reported |
| Matricaria chamomilla L. | German Chamomile | Flowers | cis- and trans-α-Bisabolene, α-Bisabolol, α-Bisabolol oxides.[2][6] |
| Vanillosmopsis erythropappa | Candeia | Wood | Primarily α-Bisabolol (derived from α-bisabolene).[7][8][9] |
| Commiphora guidottii | Opoponax (Scented Myrrh) | Resin | α- and β-Bisabolene.[10][11] |
| Abies grandis | Grand Fir | Needles/Twigs | (E)-α-Bisabolene.[12] |
| Oregano, Lemon, Cubeb | - | Various | α-, β-, and γ-Bisabolene.[1][13] |
German Chamomile (Matricaria chamomilla) is arguably the most studied source, with its essential oil containing a complex mixture of sesquiterpenoids where bisabolene derivatives are major constituents.[2][5][14] The Candeia tree (Vanillosmopsis erythropappa) from Brazil is a primary commercial source for natural α-bisabolol, which is obtained via the fractional distillation of its essential oil.[8][15][16] Opoponax, the resin from Commiphora guidottii, also contains significant amounts of bisabolene isomers.[10][11]
The Biosynthetic Pathway of α-Bisabolene
Sesquiterpenes are synthesized via the isoprenoid pathway. The universal C₅ precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are condensed to form the C₁₅ molecule farnesyl pyrophosphate (FPP). FPP serves as the direct substrate for a class of enzymes known as sesquiterpene synthases (TPS).
The causality of this pathway is rooted in fundamental biochemistry: simple C₅ units are enzymatically assembled into a larger, more complex C₁₅ precursor. The remarkable diversity of sesquiterpene structures arises from the specific folding of the FPP substrate within the active site of a given TPS, which dictates the series of cyclizations, rearrangements, and deprotonations that occur. In the case of α-bisabolene, a specific α-bisabolene synthase (BS) catalyzes the conversion of FPP into the final product.[17][18]
Figure 1: Simplified Biosynthetic Pathway of trans-α-Bisabolene. A flowchart illustrating the enzymatic conversion of C₅ precursors into the C₁₅ sesquiterpene.
Analytical Methodologies for Identification and Quantification
The complexity of essential oils necessitates robust analytical techniques for the unambiguous identification and quantification of specific constituents. The protocol described below is a self-validating system, as component identification relies on two independent parameters: retention time and mass spectral data, ensuring a high degree of confidence.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify trans-α-bisabolene in a complex essential oil matrix.
Rationale: GC is the method of choice due to the volatility of essential oil components.[19][20] Coupling it with MS provides structural information for positive identification. The use of a non-polar column like a DB-5ms is standard for terpene analysis, providing good separation based on boiling points.
Materials:
-
Essential oil sample
-
High-purity solvent (e.g., n-hexane or methanol)
-
GC-MS system with a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane)
-
Autosampler vials with inserts
-
Reference standard of trans-α-bisabolene (if available for absolute quantification)
-
n-alkane series (C8-C20) for Retention Index (RI) calculation
Procedure:
-
Sample Preparation: Prepare a 1% solution of the essential oil in the chosen solvent. This dilution prevents column overloading and detector saturation.
-
Injection: Inject 1 µL of the diluted sample into the GC inlet. A split injection (e.g., 50:1 ratio) is typically used to introduce a small, representative amount of the sample onto the column.
-
GC Separation:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: Increase at 3°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 min.
-
This slow ramp rate is crucial for resolving closely eluting isomers.
-
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Identification: Identify the trans-α-bisabolene peak by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).[6] Confirm the identity by calculating its Retention Index (RI) from the n-alkane run and comparing it to published values.
-
Quantification: The relative percentage of trans-α-bisabolene is calculated based on the area of its peak relative to the total area of all integrated peaks in the chromatogram (area percent normalization).
-
Figure 2: GC-MS Analytical Workflow. This diagram shows the sequential process from sample preparation to validated component identification.
Complementary Techniques: NMR Spectroscopy
While GC-MS is the workhorse for essential oil analysis, Nuclear Magnetic Resonance (¹H NMR) spectroscopy can serve as a powerful complementary or alternative method, particularly for quantification (qNMR).[9][21] It does not require component separation and can provide absolute quantification when an internal standard is used. It is especially valuable for analyzing heat-sensitive compounds that may degrade in a hot GC injector.[21]
Conclusion
trans-α-Bisabolene is a key sesquiterpene naturally present in a variety of commercially important essential oils, most notably from German Chamomile and as a precursor in Candeia oil. Its biosynthesis from FPP is catalyzed by specific sesquiterpene synthases, a pathway that is a target for metabolic engineering. For researchers and drug development professionals, the robust and validated GC-MS methodology detailed herein provides the foundation for accurate identification and quantification, which is essential for quality control, chemotaxonomic studies, and the exploration of its pharmacological potential.
References
-
Tai, Y., et al. (2023). Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L. International Journal of Molecular Sciences. [Link]
-
Yu, T., et al. (2020). High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica. Microbial Biotechnology. [Link]
-
Sajadi, S.E. (1999). Chemical composition of the essential oils of Matricaria chamomilla L. from Kazeroon. DARU Journal of Pharmaceutical Sciences. [Link]
-
Paula, J.A., et al. (2015). Chemical Composition and Biological Activities of Essential Oils of Eremanthus erythropappus (DC) McLeisch (Asteraceae). Molecules. [Link]
-
El-Seedi, H.R., et al. (2022). Chamomile (Matricaria chamomilla L.): A Review of Ethnomedicinal Use, Phytochemistry and Pharmacological Uses. Life. [Link]
-
Yu, T., et al. (2020). Biosynthesis pathway for bisabolene production in the yeast Y. lipolytica and biosynthesis pathway for bisabolene production in the plants. ResearchGate. [Link]
-
Wikipedia. (n.d.). Bisabolene. Wikipedia. [Link]
-
Victorie Inc. (n.d.). Candeia Oil - Vanillosmopsis erythropappa. Victorie Inc. [Link]
-
Attia, M., et al. (2012). Molecular cloning and characterization of (+)-epi-α-bisabolol synthase, catalyzing the first step in the biosynthesis of the natural sweetener, hernandulcin, in Lippia dulcis. ResearchGate. [Link]
-
Scent.vn. (n.d.). (E)-alpha-bisabolene. Scent.vn. [Link]
-
Ghasemi, M., et al. (2016). Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomilla L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions. Foods. [Link]
-
Yu, T., et al. (2020). Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica. Green Chemistry. [Link]
-
Zafari, S., et al. (2019). Chemo-Diversity and Antiradical Potential of Twelve Matricaria chamomilla L. Populations from Iran: Proof of Ecological Effects. Molecules. [Link]
-
Jalali-Heravi, M., & Zekavat, B. (2005). Volatile Constituents of Matricaria chamomilla L. from Isfahan, Iran. Journal of Essential Oil Research. [Link]
-
The Good Scents Company. (n.d.). bisabolene. The Good Scents Company. [Link]
-
Elixens. (n.d.). Natural alpha bisabolol. Elixens. [Link]
-
Elixens. (n.d.). Organic natural alpha bisabolol. Elixens. [Link]
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PerfumersWorld. (n.d.). Bisabolene. PerfumersWorld. [Link]
-
Fatima, A., & Mushtaq, A. (2019). A brief review on emerging analytical techniques for essential oil quantification. International Journal of Chemical and Biochemical Sciences. [Link]
-
Da Silva, G.S., et al. (2016). A validated 1H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus. ResearchGate. [Link]
-
Esperis. (2020). Alpha bisabolol: active ingredient derived from chamomile with soothing properties. Esperis. [Link]
-
Da Silva, G.S., et al. (2016). A validated 1H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus. Talanta. [Link]
-
Davies, C., et al. (2015). β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast. SciSpace. [Link]
-
Davies, C., et al. (2015). β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast. Phytotherapy Research. [Link]
-
Maurya, A.K., et al. (2020). Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol. Nutrients. [Link]
-
Uniyal, A., et al. (2016). Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. Archives of Agriculture and Environmental Science. [Link]
-
Bicchi, C., et al. (2008). Essential oils and volatiles: sample preparation and analysis. A review. Flavour and Fragrance Journal. [Link]
-
El-Sayed, S.M., & Youssef, A.M. (2019). Essential Oils as Potential Natural Antioxidants, Antimicrobial, and Antifungal Agents in Active Food Packaging. Foods. [Link]
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biological activity and cytotoxicity of trans-alpha-bisabolene
trans- -Bisabolene: Bioactivity Profile, Isolation, and Comparative Cytotoxicity
Executive Summary
trans-
This guide provides a technical analysis of trans-
Chemical Identity & Structural Distinction[1][2][3][4]
The biological activity of bisabolenes is strictly governed by the position of the double bond in the cyclohexene ring and the side chain stereochemistry.
| Compound | IUPAC Name | Key Structural Feature | Primary Bioactivity |
| trans- | (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohex-1-ene | Endocyclic double bond; trans side chain.[1] | Antimicrobial, Insect Pheromone |
| (S)-1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohex-1-ene | Exocyclic methylene group.[1] | Cytotoxic (Anticancer) | |
| 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | Alcohol derivative.[1][2] | Pro-apoptotic, Anti-inflammatory |
Critical Note for Researchers: Commercial "Bisabolene" standards are often mixtures.[1] For high-integrity assays, isolation from specific botanical sources (e.g., Psidium guajava for
Biological Activity Profile
Antimicrobial Efficacy
trans-
-
Target Organisms: Staphylococcus aureus, Escherichia coli, Bacillus cereus.[4]
-
Potency: Essential oils rich in trans-
-bisabolene show inhibition zones comparable to standard antibiotics in disk diffusion assays (19–26 mm at 200 mg/mL).[1]
Insect Semiochemical Activity
In agricultural pharmacology, trans-
-
Mechanism: The compound is epoxidized in vivo to form trans-
-bisabolene epoxide.[1] -
Application: Pheromone traps for Nezara viridula (Southern Green Stink Bug), offering a targeted biopesticide alternative.
Comparative Cytotoxicity: The vs. Divergence
A critical analysis of literature reveals a divergence in cytotoxic potential between the
The -Bisabolene Benchmark
Research on Commiphora guidottii (Opoponax) identified
The trans- -Bisabolene Safety Profile
Conversely, fractions rich in trans-
-
Therapeutic Index: The lower cytotoxicity suggests trans-
-bisabolene may be a superior scaffold for antimicrobial drugs where mammalian cell toxicity is a liability.[1] -
Data Synthesis:
| Cell Line / Model | trans- | Implication | |
| MCF-7 (Breast Cancer) | High Toxicity (IC50 ~66 µg/mL) | Low/Moderate Activity | |
| EpH4 (Normal Mammary) | Low Toxicity (>200 µg/mL) | Not Determined | Both show selectivity.[1][7] |
| Artemia salina (General) | Toxic | Non-Toxic |
Mechanism of Action
Biosynthetic Pathway
Understanding the biosynthesis allows for metabolic engineering (e.g., in S. cerevisiae) to produce pure isomers.
Figure 1: Divergent biosynthesis of bisabolene isomers from the common FPP precursor.[1] Specific terpene synthases determine the final isomer.
Antimicrobial Mechanism (Membrane Disruption)
Unlike the apoptotic mechanism of
Figure 2: Proposed mechanism of antimicrobial action for lipophilic sesquiterpenes.
Experimental Protocols
Isolation of trans- -Bisabolene Enriched Fraction
Source Material:Psidium guajava leaves (fresh).[1][8][3]
-
Hydrodistillation: Subject 500g of fresh leaves to Clevenger-type hydrodistillation for 4 hours.
-
Drying: Collect the oil layer, dry over anhydrous
, and filter. -
Fractionation (Flash Chromatography):
-
Verification: Analyze fractions via GC-MS. Look for the molecular ion peak at m/z 204 and characteristic fragmentation (base peak m/z 69 or 93 depending on ionization energy).
Modified MTT Cytotoxicity Assay (Volatile Compound Protocol)
Standard MTT assays fail for terpenes due to evaporation.[1] Use this modified protocol.
-
Seeding: Seed cells (e.g., MCF-7 or Vero cells for toxicity control) at
cells/well in 96-well plates. Incubate 24h. -
Preparation: Dissolve trans-
-bisabolene in DMSO (Stock 100 mM). Dilute in media to final concentrations (1–200 µg/mL). Final DMSO < 0.5% . -
Treatment: Add treatment media to wells.[1]
-
Sealing (Critical): Immediately seal the plate with Parafilm or a specialized gas-permeable adhesive seal to prevent cross-well vapor transfer (the "edge effect" is common with volatiles).[1]
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO, read absorbance at 570 nm.
References
-
Yeo, S. K., et al. (2016).
-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines. Phytotherapy Research. Link -
Naseer, S., et al. (2018). Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications. Annals of Plant Sciences. Link
-
Brézot, P., et al. (1994). Bisabolene epoxides in sex pheromone in Nezara viridula (L.) (Heteroptera: Pentatomidae): Role of cis isomer and relation to specificity of pheromone. Journal of Chemical Ecology. Link[1]
- Al-Snafi, A. E. (2018). The pharmacological importance of Psidium guajava - A review. IOSR Journal of Pharmacy.
-
Paduch, R., et al. (2007). Sensitivity of human cell lines to phytocompounds: Is there any difference? Phytotherapy Research. Link[1]
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trans-alpha-bisabolene biosynthesis pathway in plants
Technical Deep Dive: trans- -Bisabolene Biosynthesis in Plants
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Metabolic Engineers, and Drug Development Scientists
Executive Summary & Structural Context
trans-
Unlike its isomer
This guide details the biosynthetic architecture, the catalytic mechanism of (E)-
Biosynthetic Architecture
The biosynthesis of trans-
-
MEP Pathway (Plastidial): Uses pyruvate and glyceraldehyde-3-phosphate. Dominant in providing precursors for mono- and diterpenes, but can cross-talk with the cytosolic pool.
-
MVA Pathway (Cytosolic): Uses acetyl-CoA. This is the primary source of FPP for sesquiterpene biosynthesis in most metabolic engineering contexts.
Pathway Visualization
The following diagram illustrates the flow from primary carbon metabolism to the specific stereochemical outcome of trans-
Figure 1: The metabolic flux from Acetyl-CoA to (E)-
Enzymology & Mechanistic Deep Dive
The core of this pathway is the (E)-
The Carbocation Cascade
Unlike simple hydrolysis, the conversion of FPP to bisabolene involves a complex electrophilic reaction cascade.
-
Substrate Binding & Ionization: The enzyme binds FPP in a trinuclear magnesium cluster (
). The diphosphate group is cleaved, generating a trans-farnesyl cation . -
Isomerization (The Nerolidyl Step): The trans-farnesyl cation cannot cyclize directly to the bisabolyl ring due to geometric constraints. It captures the diphosphate anion to form Nerolidyl Diphosphate (NPP) (or rotates via a tight ion pair) to achieve the cis-oid conformation necessary for cyclization.
-
1,6-Cyclization: The C1-C6 bond forms, creating the Bisabolyl Cation .[2] This is the branch point for all bisabolene isomers (
) and bisabolol. -
Regiospecific Deprotonation: The enzyme functions as a base. To form trans-
-bisabolene specifically, the enzyme must abstract a proton from C4 (relative to the ring methyl) to form the endocyclic double bond, while maintaining the (E)-configuration of the side chain.
Critical Insight: The fidelity of the product depends on the active site contour preventing water capture (which would yield bisabolol) and directing the deprotonation specifically to the
Experimental Workflow: Characterization & Validation
This protocol is designed to be self-validating . It moves from gene expression to analytical confirmation, ensuring that the observed product is indeed the target molecule and not a background metabolite or isomer.
Phase 1: Heterologous Expression
Objective: Produce functional enzyme in a clean background (e.g., E. coli BL21 or S. cerevisiae).
-
Cloning: Codon-optimize the AgBS sequence (GenBank: AAC05728.1 ) for your host. Clone into a vector with an inducible promoter (e.g., pET28a for E. coli).
-
Expression:
-
Inoculate LB media + Antibiotic. Grow to OD600 = 0.6.
-
Induce with 0.5 mM IPTG at 18°C overnight . Note: Low temperature is crucial for terpene synthase solubility.
-
-
Lysis: Resuspend cells in Binding Buffer (50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM
-mercaptoethanol). Sonication is preferred over chemical lysis to preserve enzyme structure.
Phase 2: In Vitro Enzyme Assay
Objective: Confirm catalytic activity independent of host metabolism.
-
Reaction Mix (500 µL):
-
50 mM MOPS buffer (pH 7.2)
-
10 mM
(Cofactor essential for ionization) -
1 mM DTT (Reduces oxidative damage to enzyme)
-
50 µM FPP (Substrate)
-
10 µg Purified AgBS protein
-
-
Overlay: Add 200 µL n-Dodecane or Hexane .
-
Why? The product is volatile and hydrophobic. The organic overlay traps the bisabolene, preventing evaporation and product inhibition.
-
-
Incubation: 30°C for 2 hours with gentle shaking.
Phase 3: GC-MS Validation (The Gold Standard)
Objective: Distinguish (E)-
Instrument Parameters:
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm). Non-polar columns are standard for terpenes.
-
Carrier Gas: Helium at 1 mL/min constant flow.
-
Temperature Program:
-
Hold 80°C for 2 min.
-
Ramp 10°C/min to 160°C.
-
Ramp 5°C/min to 200°C (Critical separation zone for isomers).
-
Ramp 20°C/min to 280°C.
-
Data Interpretation (Self-Validation Check):
-
Mass Spectrum: Look for the molecular ion m/z 204 (
). -
Base Peak: The base peak for
-bisabolene is typically m/z 69 (isoprenyl fragment) or m/z 93 . -
Retention Index (RI): Calculate Kovats Retention Index using a C8-C20 alkane ladder.
-
(E)-
-Bisabolene RI 1505-1510 on DB-5. -
-Bisabolene RI
1515-1525 . -
Note: If your RI deviates by >15 units, you likely have a different isomer.
-
Metabolic Engineering Strategy
For industrial production, in vitro assays are insufficient. You must engineer the flux.
Host Selection: Yeast vs. Bacteria
| Feature | E. coli | S. cerevisiae / Y. lipolytica |
| Precursor Pathway | MEP (Native) or MVA (Heterologous) | MVA (Native) |
| Cytochrome P450s | Difficult to express | Excellent host (if hydroxylation needed later) |
| Toxicity Tolerance | Low (requires efflux pumps) | Moderate to High (compartmentalization possible) |
| Titer Potential | High (>1 g/L) with MVA augmentation | High (>5 g/L) in Y. lipolytica |
Optimization Workflow
To maximize trans-
-
Push (Precursor Supply): Overexpress tHMG1 (truncated HMGR) in yeast or the full MVA operon in E. coli. This removes the primary bottleneck.
-
Pull (Sink): Express high-copy AgBS.
-
Protect (Toxicity): Bisabolene destabilizes membranes.
Figure 2: Integrated workflow for metabolic engineering and process validation.
References
-
Bohlmann, J., et al. (1998). "Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-alpha-bisabolene synthase from grand fir (Abies grandis)."[6] Proceedings of the National Academy of Sciences. [6]
-
Peralta-Yahya, P. P., et al. (2011). "Identification and microbial production of a terpene-based advanced biofuel." Nature Communications.
-
Zhao, J., et al. (2021). "Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica." Green Chemistry.
-
Cornish, A., et al. (2016). "Engineering Limonene and Bisabolene Production in Wild Type and a Glycogen-Deficient Mutant of Synechococcus sp. PCC 7002."[4] Frontiers in Microbiology.
-
Chen, X., et al. (2025). "Characterization and Engineering of a Bisabolene Synthase Reveal an Unusual Hydride Shift."[7][8][9][10] Journal of the American Chemical Society.[8]
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The Multifaceted Role of trans-α-Bisabolene as an Insect Semiochemical: A Technical Guide
For Immediate Release
Blacksburg, VA – February 22, 2026 – This technical guide offers an in-depth exploration of trans-α-bisabolene, a sesquiterpene with a significant and varied role in the chemical communication of insects. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its function as a semiochemical, from its biosynthesis and neural perception to its practical applications in pest management.
Introduction: The Language of Scent
In the intricate world of insects, chemical cues, or semiochemicals, govern a vast array of behaviors essential for survival and reproduction.[1] Among the diverse chemical dictionary of insects, terpenes represent a major class of signaling molecules, serving as alarm pheromones, trail markers, and attractants for mates and food sources.[2][3][4] This guide focuses on a specific sesquiterpene, trans-α-bisabolene, and its multifaceted role in insect communication, a field of growing interest for the development of novel and sustainable pest management strategies.
Biosynthesis of α-Bisabolene in Insects: A De Novo Pathway
Contrary to the common assumption that many insect pheromones are derived from host plants, there is mounting evidence for the de novo biosynthesis of terpene semiochemicals within insects themselves.[1][2][3][4] In several species of stink bugs (Hemiptera: Pentatomidae), α-bisabolene is synthesized as a precursor to sex and aggregation pheromones.[1][2][3][4][5]
The biosynthesis of α-bisabolene originates from the universal precursor for all isoprenoids, acetyl-CoA, via the mevalonate (MVA) pathway to produce farnesyl pyrophosphate (FPP), a C15 intermediate.[6] A specialized enzyme, a type of terpene synthase (TPS) related to isoprenyl diphosphate synthases (IDSs), then catalyzes the conversion of (E,E)-FPP into (+)-(S,Z)-α-bisabolene.[1][2][3][4] This de novo synthesis has been identified in species such as the southern green stink bug, Nezara viridula, where the enzyme NvTPS is highly expressed in the male epidermal tissue.[1][2][3][4]
Diverse Roles of α-Bisabolene as a Semiochemical
The function of α-bisabolene in insect communication is context-dependent, varying across different species and even social structures. While its role as a pheromone precursor is well-established, evidence also points to its direct activity as a semiochemical.
Precursor to Sex and Aggregation Pheromones
In many pentatomid bugs, (Z)-α-bisabolene is not the final active pheromone but rather a crucial intermediate. It undergoes epoxidation to form cis- and trans-(Z)-α-bisabolene epoxides, which are the primary components of the male-produced sex pheromone in Nezara viridula.[7][8][9] These epoxides are highly attractive to mature females.[9] Similarly, derivatives of bisabolene function as aggregation pheromones in other stink bug species, attracting both males, females, and nymphs to a specific location.[8]
Alarm Pheromone
While (E)-β-farnesene is the most commonly identified alarm pheromone in aphids[3][10][11][12], other terpenes, including α-pinene and β-pinene, are also utilized by some species.[3][11] While direct evidence for trans-α-bisabolene as a primary alarm pheromone is still emerging, its structural similarity to other alarm cues and its presence in plant volatiles induced by herbivory suggest a potential role in alerting conspecifics to danger. Further research is needed to fully elucidate its function in this context across a broader range of insect taxa.
Trail Pheromone
Trail pheromones are essential for communication in social insects, guiding colony members to food sources or new nest sites. Some termite species are known to utilize a variety of chemicals for trail-following. While specific studies are limited, the synthesis of racemic (E)-α-bisabolene for termite trail-following bioassays indicates that it has been investigated as a potential component of termite trail pheromones.[13]
Kairomone for Natural Enemies
Semiochemicals are not only perceived by the intended recipients within a species but can also be intercepted by other species, a phenomenon known as eavesdropping. In this context, α-bisabolene can act as a kairomone, a chemical cue that benefits the receiver but is detrimental to the emitter. For instance, the parasitoid wasp Microplitis croceipes, a natural enemy of the cotton bollworm, exhibits a significant electroantennogram (EAG) response to bisabolene, suggesting that it uses this compound to locate its host.[14] This highlights the complex role of α-bisabolene in mediating tritrophic interactions between plants, herbivores, and their natural enemies.
Neural Perception of trans-α-Bisabolene
The detection of semiochemicals like trans-α-bisabolene is a sophisticated process that begins at the insect's antennae. These appendages are covered in sensory hairs called sensilla, which house olfactory sensory neurons (OSNs).[2]
The general mechanism of odor perception in insects involves the following steps:
-
Adsorption and Transport: Volatile molecules, including trans-α-bisabolene, enter the sensilla through pores and are bound by odorant-binding proteins (OBPs) in the sensillum lymph.
-
Receptor Activation: The OBP-odorant complex transports the molecule to the dendritic membrane of an OSN, where it interacts with a specific odorant receptor (OR). Insect ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor (Orco).[15][16]
-
Signal Transduction: The binding of the odorant to the OR-Orco complex opens the ion channel, leading to a change in the membrane potential of the OSN and the generation of an action potential.
-
Neural Processing: The action potential travels down the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed and integrated with signals from other OSNs, ultimately leading to a behavioral response.
While the specific ORs that detect trans-α-bisabolene have not yet been deorphanized, electrophysiological techniques such as electroantennography (EAG) and single-sensillum recording (SSR) have confirmed that insect antennae are sensitive to this compound.[14]
Methodologies for Studying trans-α-Bisabolene
The study of insect semiochemicals requires a multidisciplinary approach, combining techniques from chemistry and biology to collect, identify, and assess the behavioral activity of these compounds.
Volatile Collection: Headspace Solid-Phase Microextraction (HS-SPME)
A common and efficient method for collecting volatile organic compounds (VOCs) from insects is headspace solid-phase microextraction (HS-SPME).[1][17][18][19][20][21][22]
Protocol for HS-SPME of Insect Volatiles:
-
Sample Preparation: Place the insect(s) or the specific gland in a sealed glass vial. A freeze-thaw cycle (-80°C for 10 min followed by 25°C for 5 min) can enhance the release of volatiles.[17]
-
Fiber Exposure: Introduce an SPME fiber with a suitable coating (e.g., PDMS/DVB/Carboxen) into the headspace of the vial.[21]
-
Adsorption: Allow the volatiles to adsorb onto the fiber for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).
-
Desorption: Retract the fiber and immediately insert it into the injection port of a gas chromatograph for thermal desorption.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying the components of a complex volatile mixture.[7][23][24][25]
Protocol for GC-MS Analysis of Sesquiterpenes:
-
Injection: The thermally desorbed compounds from the SPME fiber are introduced into the GC column.
-
Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column. A temperature program is used to elute compounds with different boiling points.
-
Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a chemical fingerprint of the molecule, is compared to a library of known spectra for identification.
Table 1: Example GC-MS Parameters for Sesquiterpene Analysis
| Parameter | Setting |
| Column | DB-5ms (or similar non-polar column) |
| Injector Temperature | 250°C |
| Oven Program | 50°C (1 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Electrophysiological Bioassays: EAG and SSR
To determine if an insect can detect a specific compound, electrophysiological techniques are employed to measure the response of the antennae.
-
Electroantennography (EAG): Measures the overall electrical response of the entire antenna to a puff of an odorant.[26] It is a rapid screening tool to identify compounds that elicit a sensory response.
-
Single-Sensillum Recording (SSR): A more refined technique where a microelectrode is inserted into a single sensillum to record the action potentials of the one or few OSNs housed within.[2][26][27][28] This allows for the characterization of the response profile of individual neurons.
Behavioral Bioassays: Y-Tube Olfactometer
To assess the behavioral response of an insect to a chemical cue, a Y-tube olfactometer is commonly used.[4][6][15][18][29]
Protocol for Y-Tube Olfactometer Bioassay:
-
Apparatus: A Y-shaped glass tube with a central arm and two side arms.
-
Stimulus Delivery: A purified and humidified air stream is passed through each arm. The test compound is introduced into one air stream (treatment), while the other contains only the solvent (control).
-
Insect Release: An individual insect is released at the base of the central arm.
-
Observation: The insect's choice of which arm to enter and the time spent in each arm are recorded. A statistically significant preference for the treatment arm indicates attraction, while a preference for the control arm suggests repellency.
Practical Applications in Pest Management
The understanding of trans-α-bisabolene's role as a semiochemical opens up several avenues for its application in integrated pest management (IPM) programs.
-
Monitoring and Mass Trapping: Synthetic trans-α-bisabolene or its attractive derivatives can be used as lures in traps to monitor the presence and population density of pest insects.[23][30] In some cases, mass trapping can be employed to reduce pest populations directly.
-
Mating Disruption: Releasing large quantities of a synthetic sex pheromone or its precursor into the environment can confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation of pests.
-
Attract-and-Kill Strategies: Lures containing trans-α-bisabolene can be combined with a small amount of insecticide or a pathogen, attracting the pests to a point source where they are eliminated.
-
Enhancement of Biological Control: As a kairomone, trans-α-bisabolene can be used to attract natural enemies of pests to a crop, enhancing biological control.
While field trials specifically targeting trans-α-bisabolene are still in the early stages for many pest species, the established success of pheromone-based strategies for other insects provides a strong rationale for its continued investigation and development.
Future Directions
The study of trans-α-bisabolene as an insect semiochemical is a dynamic field with many exciting avenues for future research. Key areas of focus should include:
-
Elucidating its role as a primary pheromone: Further investigation is needed to determine if trans-α-bisabolene acts as a primary alarm or trail pheromone in a wider range of insect species.
-
Deorphanization of its receptors: Identifying the specific olfactory receptors that detect trans-α-bisabolene will provide a deeper understanding of the molecular basis of its perception and could lead to the design of more specific and effective pest management tools.
-
Field validation of its efficacy: More extensive field trials are required to validate the effectiveness of trans-α-bisabolene-based lures and other control strategies under real-world agricultural conditions.
-
Exploring its role in complex blends: Investigating how trans-α-bisabolene interacts with other semiochemicals in natural blends will provide a more holistic understanding of its role in insect communication.
Conclusion
trans-α-Bisabolene is a versatile semiochemical that plays a crucial role in the chemical ecology of numerous insect species. From its de novo biosynthesis to its function as a pheromone precursor and a potential primary signaling molecule, this sesquiterpene is a key player in the complex language of insect communication. A thorough understanding of its biology, chemistry, and perception is essential for harnessing its potential in the development of innovative and environmentally sound pest management strategies. This guide provides a solid foundation for researchers and professionals to further explore and capitalize on the multifaceted nature of this important semiochemical.
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thermodynamic properties of trans-alpha-bisabolene for biofuel
Thermodynamic & Physicochemical Characterization of trans- -Bisabolene for Advanced Biofuel Applications
Executive Summary
trans-
Key Insight: While trans-
Thermodynamic & Physicochemical Profile
The thermodynamic behavior of trans-
Fundamental Properties Table
| Property | Value (trans- | Value (Hydrogenated Bisabolane) | Standard D2 Diesel | Relevance |
| Molecular Formula | C | C | Mix (C | Stoichiometry |
| Molar Mass | 204.35 g/mol | 210.40 g/mol | ~170-200 g/mol | Volatility/Emissions |
| Density (20°C) | 0.872 g/mL | 0.815 g/mL | 0.83 - 0.85 g/mL | Fuel Metering |
| Boiling Point | 276°C (549 K) | 260–270°C | 160–370°C | Vaporization |
| Flash Point | 110°C | > 100°C | > 52°C | Safety/Handling |
| Cetane Number | ~30 (Poor) | 41.9 (Good) | 40–55 | Ignition Quality |
| Cloud Point | < -60°C | -78°C | -15°C to -5°C | Cold Flow |
| LHV (Net Heat) | 42.9 MJ/kg (calc) | 43.5 MJ/kg | 42.6 MJ/kg | Energy Density |
| Kinematic Viscosity | ~3.5 cSt (40°C) | 2.6 cSt (40°C) | 2.0 – 4.5 cSt | Injection Spray |
Thermodynamic Analysis
-
Enthalpy of Combustion (
): The theoretical standard enthalpy of combustion for trans- -bisabolene is approximately -8,770 kJ/mol (-2,096 kcal/mol).-
Calculation Logic: Based on bond energy summation and DFTBA computations for sesquiterpenes.
-
Implication: The specific energy density (mass basis) exceeds ethanol (~27 MJ/kg) by over 50% and rivals JP-8 jet fuel.
-
-
Cold Flow Properties: The branched structure and ring system prevent efficient crystal packing, resulting in exceptionally low freezing/cloud points (<-60°C). This makes bisabolene-derived fuels superior to FAME biodiesel (which gels at ~0°C) for high-altitude aviation or arctic diesel applications.
-
Volatility & Safety: With a flash point of 110°C, trans-
-bisabolene is classified as a low-volatility combustible liquid, significantly safer to handle and store than gasoline or lower-weight terpenes like limonene.
Biosynthetic Production Pathway[1][2]
The production of trans-
Pathway Diagram
The following diagram illustrates the metabolic flux from acetyl-CoA to the final fuel precursor.
Caption: Metabolic engineering pathway for the biosynthesis of trans-alpha-bisabolene from Acetyl-CoA.
Experimental Protocols
To validate the thermodynamic properties cited above, the following standardized protocols must be employed. These ensure data integrity and compliance with ASTM fuel standards.
Quantification via GC-MS (Purity & Concentration)
Objective: Determine the titer and isomeric purity of trans-
-
Extraction: Mix 1 mL of fermentation broth with 1 mL of ethyl acetate (containing 100 mg/L trans-caryophyllene as Internal Standard). Vortex for 10 min; centrifuge at 13,000 rpm for 2 min.
-
GC Parameters:
-
Column: Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1 mL/min constant flow.
-
Temperature Program: Hold 100°C for 2 min; Ramp 20°C/min to 300°C; Hold 2 min.
-
-
MS Detection: Scan mode (m/z 40–500). Identify trans-
-bisabolene using characteristic ions (m/z 69, 93, 119) and retention time comparison against authentic standards. -
Calculation:
(Where RF is the Response Factor determined by calibration curve).
Heat of Combustion (ASTM D240)
Objective: Measure gross heat of combustion (HHV) to calculate energy density.
-
Preparation: Place ~0.5 g of purified trans-
-bisabolene into a stainless steel combustion capsule. -
Ignition: Charge the oxygen bomb calorimeter with 3.0 MPa (30 atm) of pure oxygen.
-
Measurement: Fire the fuse wire. Record the adiabatic temperature rise (
) using a precision thermistor. -
Correction: Apply corrections for fuse wire heat and nitric acid formation.
(W = Energy equivalent of calorimeter, m = mass of sample).
Viscosity & Density (ASTM D445 / D4052)
Objective: Assess flow properties for fuel injection systems.
-
Instrument: Stabinger Viscometer (e.g., SVM 3001).
-
Protocol: Inject 2 mL of sample. The instrument simultaneously measures dynamic viscosity (
) via rotational torque and density ( ) via an oscillating U-tube at 40°C. -
Output: Kinematic viscosity (
) is calculated automatically:
Process Workflow for Fuel Validation
The transition from biological precursor to validated fuel requires a rigorous downstream processing (DSP) workflow.
Caption: Downstream processing workflow from fermentation to ASTM fuel certification.
Conclusion & Viability Assessment
trans-
-
Energy Density: Parity with fossil fuels (~43 MJ/kg).
-
Cold Weather Performance: Exceptional cloud point (<-60°C), solving a major limitation of vegetable oil-based biodiesels.
-
Scalability: While currently produced via microbial fermentation, economic viability depends on maximizing titer (>20 g/L) and yield from low-cost sugars or lignocellulosic hydrolysates.
Recommendation: For diesel engine applications, the hydrogenation step to bisabolane is strictly recommended to meet ASTM D975 Cetane Number requirements (>40). For jet fuel blends, the parent alkene may be used directly up to specified blend limits (e.g., 10-20%) without hydrogenation, pending oxidative stability testing.
References
-
Peralta-Yahya, P. P., et al. (2011). "Identification and microbial production of a terpene-based advanced biofuel." Nature Communications. Link
-
NIST Chemistry WebBook. "trans-alpha-Bisabolene Thermochemical Data."[1] National Institute of Standards and Technology.[2] Link
-
ASTM International. "ASTM D975 - Standard Specification for Diesel Fuel." Link
-
Hellier, P., et al. (2013). "The influence of terpene structure on combustion and emissions characteristics in a diesel engine." Energy & Fuels.[2][3][4] Link
-
Joint BioEnergy Institute (JBEI). "Bisabolane as a biosynthetic alternative to D2 diesel." Lawrence Berkeley National Laboratory. Link
Sources
- 1. chemeo.com [chemeo.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Researchers realize methanol biotransformation for α-bisabolene production----Newsletter [newsletter.cas.cn]
- 4. Production of the terpenoid-based biofuel α-bisabolene by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
trans-alpha-bisabolene synthase enzyme mechanism and kinetics
Technical Deep Dive: trans- -Bisabolene Synthase Mechanism and Kinetics
Executive Summary
trans-
This technical guide dissects the enzyme's structural biology, catalytic mechanism, and kinetic profile, providing a validated experimental workflow for researchers aiming to characterize or engineer this pathway.
Structural Biology & Active Site Architecture[1]
Protein Fold and Domain Organization
AgBS belongs to the Tpsd subfamily of gymnosperm terpene synthases. Unlike many angiosperm sesquiterpene synthases that are two-domain (
-
-Domain: Contains the catalytic active site. It forms a characteristic "terpene synthase fold" composed of antiparallel
-helices. -
Active Site Cavity: A hydrophobic pocket designed to exclude water, preventing premature quenching of carbocation intermediates.
Catalytic Motifs
The active site is defined by two critical metal-binding motifs that coordinate a trinuclear magnesium cluster (
-
Aspartate-Rich Motif (DDXXD): Located at residues Asp566-Asp570 (sequence: D DI YD ). This motif coordinates the divalent metal cofactors (
or ) essential for ionizing the substrate.[1] -
NSE/DTE Triad: A secondary motif (often N DX XS XX XE ) that assists in bridging the metal cluster, stabilizing the pyrophosphate leaving group.
Catalytic Mechanism[2]
The conversion of (2E,6E)-FPP to (E)-
Step-by-Step Chemical Pathway
-
Substrate Binding & Ionization: The
cluster binds the pyrophosphate (PPi) moiety of FPP, triggering ionization. This cleaves the C-O bond, generating a farnesyl cation–PPi ion pair. -
Isomerization (The Nerolidyl Step): The farnesyl cation is captured by the PPi (or re-orients) to form the tertiary isomer, nerolidyl diphosphate (NPP). This rotation allows the C2-C3 bond to adopt the cis-oid conformation required for cyclization.
-
Cyclization: Ionization of NPP yields the nerolidyl cation, which undergoes 1,6-ring closure to form the bisabolyl cation (a six-membered ring intermediate).
-
Deprotonation: The enzyme acts as a general base, abstracting a specific proton (likely from C7 or C14) to quench the carbocation, yielding the neutral olefin (E)-
-bisabolene.
Mechanistic Visualization
Caption: The electrophilic cascade from FPP to (E)-
Enzyme Kinetics & Cofactor Dependence[8]
The kinetic profile of AgBS is typical of plant secondary metabolism enzymes—moderate affinity and relatively slow turnover, necessitating high-level expression for industrial applications.
Kinetic Parameters
| Parameter | Value (Approx.) | Conditions | Source |
| pH 7.5, 30°C | Bohlmann et al. (1998) | ||
| Estimated range* | Typical for Class I TPS | ||
| Optimal pH | 7.0 – 7.5 | HEPES/Tris buffers | Bohlmann et al. (1998) |
| Cofactor | Essential for activity | ||
| Alt. Cofactor | Lower | Often alters product profile |
Critical Insight: While
Experimental Methodologies
Heterologous Expression Protocol
To study AgBS kinetics, high-yield purification is required. The following protocol uses E. coli BL21(DE3) but can be adapted for yeast.
-
Cloning: Insert codon-optimized AgBS gene (truncated to remove N-terminal plastid transit peptide,
40-50 AA) into pET28a (+His-tag). -
Transformation: Transform into E. coli BL21(DE3).
-
Induction: Grow to
at 37°C. Cool to 16°C. Induce with 0.5 mM IPTG. Incubate 16–20 hours.-
Why: Low temperature prevents inclusion body formation of the hydrophobic terpene synthase.
-
-
Lysis: Resuspend in Lysis Buffer (50 mM Tris pH 7.5, 500 mM NaCl, 10% Glycerol, 5 mM
-ME). Lyse via sonication.[2] -
Purification: Ni-NTA affinity chromatography. Elute with imidazole gradient.
-
Buffer Exchange: Desalt into Assay Buffer (25 mM HEPES pH 7.5, 100 mM NaCl, 10% Glycerol, 1 mM DTT).
GC-MS Activity Assay Workflow
Because bisabolene is volatile and hydrophobic, standard spectrophotometric assays are prone to error. A biphasic GC-MS assay is the gold standard.
Caption: Biphasic assay workflow to capture volatile sesquiterpenes for quantification.
Assay Validation Steps:
-
Negative Control: Heat-denatured enzyme (boil 10 min) + FPP.
-
Internal Standard: Add 10
trans-caryophyllene or nonyl acetate to the organic layer to normalize extraction efficiency. -
Product ID: Verify against NIST library mass spectrum for
-bisabolene (Base peak m/z 69, 93, 119; Molecular ion 204).
References
-
Bohlmann, J., Crock, J., Jetter, R., & Croteau, R. (1998). Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-alpha-bisabolene synthase from grand fir (Abies grandis).[3] Proceedings of the National Academy of Sciences.[4] Link
-
McAndrew, R. P., et al. (2011). Structure of a three-domain sesquiterpene synthase: a prospective target for advanced biofuels production. Structure.[2][4][5] Link
-
Peralta-Yahya, P. P., et al. (2011).[6] Identification and microbial production of a terpene-based advanced biofuel.[1][6][4] Nature Communications. Link
-
UniProt Consortium. (2024). UniProtKB - O81086 (TPSD1_ABIGR).[7] UniProt.[7][8] Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. osti.gov [osti.gov]
- 3. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-α-bisabolene synthase from grand fir (Abies grandis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Biosynthesis of γ-Bisabolene with a New Sesquiterpene Synthase AcTPS5 by Dual Cytoplasmic-Peroxisomal Engineering in Saccharomyces cerevisiae [mdpi.com]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
Methodological & Application
GC-MS method development for trans-alpha-bisabolene quantification
Application Note: Precision Quantification of trans-
Introduction & Scientific Context
trans-
The Analytical Challenge: Quantification is complicated by three factors:
-
Isomeric Complexity: Co-elution with structurally similar sesquiterpenes (e.g.,
-farnesene, cis- -bisabolene).[1] -
Thermal Fragility: Susceptibility to rearrangement in hot, active injection ports.[1]
-
Matrix Interference: High background noise in biological extracts or essential oils.[1]
This protocol details a Gas Chromatography-Mass Spectrometry (GC-MS) method optimized for resolution and sensitivity, utilizing Selected Ion Monitoring (SIM) for robust quantification.[1]
Method Development Strategy
The development logic follows a "Resolution-First" approach, prioritizing chromatographic separation of isomers before MS detection.[1]
Chromatographic Logic (The "Why")
-
Stationary Phase: A 5% phenyl-arylene / 95% dimethylpolysiloxane phase (e.g., DB-5MS, HP-5MS) is selected.[1] This low-polarity phase separates terpenes primarily by boiling point but offers sufficient
- interaction to resolve the double-bond stereochemistry of cis/trans isomers.[1] -
Dimensions: A 30m length is standard, but a 0.18 mm I.D. (narrow bore) is recommended here to increase theoretical plates (
) and resolution ( ) without extending run times significantly.[1] -
Thermal Program: A "mid-ramp hold" or shallow gradient (
C/min) is engineered around the Retention Index (RI) of 1500–1550, where bisabolene isomers elute.
Detection Logic
-
Acquisition: SIM mode is mandatory for trace quantification (<10 ppm).[1]
-
Ion Selection:
-
Quant Ion (
69): The base peak (isoprenyl cation), offering maximum sensitivity.[1] -
Qualifier Ions (
93, 204, 119): 204 is the molecular ion (critical for confirmation); 93 and 119 provide structural fingerprints to distinguish from farnesene isomers.
-
Visualization: Method Development Workflow
Figure 1: Iterative workflow for optimizing sesquiterpene quantification, highlighting feedback loops for resolution and sensitivity failures.
Detailed Experimental Protocol
Reagents & Standards
-
Analyte Standard: trans-
-Bisabolene (>90% purity, e.g., from Cayman Chem or Sigma).[1] -
Internal Standard (IS): 1-Fluoronaphthalene or Hexadecane .[1]
-
Reasoning: Elutes in the sesquiterpene window but spectrally distinct. Avoids natural terpene interference.[1]
-
-
Solvent:
-Hexane (HPLC Grade).[1]
Sample Preparation
-
Stock Solution: Dissolve 10 mg trans-
-bisabolene in 10 mL hexane (1000 ppm). -
IS Spiking: Add IS to a final concentration of 50 ppm in all standards and samples.
-
Working Standards: Serial dilution to 0.5, 1, 5, 10, 25, 50 ppm.
-
Sample Extraction:
GC-MS Parameters
| Parameter | Setting | Rationale |
| System | Agilent 7890/5977 (or equiv) | Standard single-quadrupole system.[1] |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | "UI" (Ultra Inert) reduces peak tailing for active terpenes.[1] |
| Inlet | Split/Splitless, 250°C | High temp ensures rapid volatilization.[1] |
| Injection | 1 µL, Split 10:1 | Prevents column overload; improves peak shape.[1] |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Oven Program | 60°C (1 min hold) | The shallow ramp (3°C/min) maximizes resolution in the sesquiterpene region. |
| Transfer Line | 280°C | Prevents condensation between GC and MS.[1] |
MS Acquisition (SIM Mode)
| Compound | RT (min)* | Quant Ion ( | Qualifier Ions ( |
| 1-Fluoronaphthalene (IS) | ~12.5 | 146 | 120 |
| trans- | ~14.2 | 69 | 93, 204, 119 |
Note: Retention times (RT) must be determined experimentally on your specific system.
Validation Framework (Self-Validating System)
To ensure trustworthiness, the method must pass specific performance criteria based on ICH Q2(R1) guidelines.
System Suitability Test (SST)
-
Resolution (
): Must be > 1.5 between trans- -bisabolene and nearest isomer (e.g., -bisabolene). -
Peak Symmetry: Tailing factor (
) must be 0.8 – 1.2.[1]
Linearity & Sensitivity
-
Calibration: Plot Ratio (
) vs. Concentration. -
Acceptance:
.[1] -
LOD/LOQ: Calculate using Signal-to-Noise (
).
Logic of Isomer Identification
Because mass spectra of bisabolene isomers are similar, identification relies on Retention Indices (RI) .[1]
-
Calculate RI using an alkane ladder (C8-C20).[1]
-
trans-
-Bisabolene RI on DB-5MS is approx 1545 [1].[1] -
Compare calculated RI with literature values; tolerance
10 units.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution with | Oven ramp too fast. | Reduce ramp rate to 2°C/min in the 140-160°C range.[1] |
| Low Sensitivity for | Source temperature too low. | Increase Ion Source temp to 250°C to reduce contamination, though fragmentation is inherent.[1] |
| Peak Tailing | Active sites in liner. | Replace liner with deactivated, wool-packed Ultra Inert liner.[1] |
| Shift in Retention Time | Flow rate instability or leak.[1] | Check septum tightness; verify constant flow mode is "On".[1] |
References
-
NIST Chemistry WebBook. trans-alpha-Bisabolene. National Institute of Standards and Technology.[3] [Link][1]
-
PubChem. alpha-Bisabolene Compound Summary. National Library of Medicine.[1] [Link]
-
Restek Corporation. Guide to GC Column Selection and Optimizing Separations. [Link]
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
Purification of trans-α-Bisabolene: A Detailed Application Note and Protocol for Chromatographic Separation
Abstract
This comprehensive application note provides a detailed protocol for the purification of trans-α-bisabolene from a crude mixture using column chromatography. Aimed at researchers, scientists, and professionals in drug development and natural product chemistry, this guide offers an in-depth exploration of the principles and practical steps involved in achieving high-purity trans-α-bisabolene. The protocol emphasizes the rationale behind each experimental choice, from the selection of the stationary and mobile phases to the specifics of sample loading, elution, and fraction analysis. By following this guide, researchers can effectively isolate trans-α-bisabolene from complex matrices, enabling further investigation of its biological activities and potential therapeutic applications.
Introduction: The Significance of Purified trans-α-Bisabolene
trans-α-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and the South American tree, Myroxylon balsamum.[1] It is a key intermediate in the biosynthesis of other important sesquiterpenoids and has garnered significant interest for its potential pharmacological properties. As a chiral molecule, its biological activity is often stereospecific, making the isolation of the pure trans isomer crucial for accurate biological and pharmacological studies.
The purification of trans-α-bisabolene from natural extracts or synthetic reaction mixtures is a critical step to remove isomeric impurities, such as cis-α-bisabolene and β-bisabolene, as well as other structurally related sesquiterpenes like farnesene.[2] Column chromatography is a powerful and widely used technique for this purpose, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.[3] This application note provides a robust and reproducible protocol for the purification of trans-α-bisabolene using silica gel column chromatography.
Physicochemical Properties of trans-α-Bisabolene
A thorough understanding of the physicochemical properties of trans-α-bisabolene is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [4] |
| Molecular Weight | 204.35 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 275.00 to 277.00 °C @ 760.00 mm Hg | [5] |
| logP (o/w) | ~5.2 | [4] |
| Polarity | Non-polar | [4] |
The non-polar nature of trans-α-bisabolene, as indicated by its high logP value, dictates the choice of a polar stationary phase and a non-polar mobile phase for normal-phase column chromatography.
The Logic of the Chromatographic Separation
The purification strategy outlined in this protocol is based on the principles of normal-phase adsorption chromatography.
Caption: Logical workflow of the column chromatography separation process.
In this system, the polar silica gel stationary phase will have a stronger affinity for more polar compounds. Since trans-α-bisabolene is non-polar, it will have a weak interaction with the silica gel and will travel down the column relatively quickly with the non-polar mobile phase. More polar impurities will be retained on the column for longer, allowing for their separation from the target compound. A gradient elution, where the polarity of the mobile phase is gradually increased, is employed to sequentially elute compounds with increasing polarity.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude extract containing trans-α-bisabolene. Adjustments to the scale will require proportional changes in column size, solvent volumes, and sample load.
Materials and Reagents
| Material/Reagent | Grade | Supplier Recommendation |
| Silica Gel | Flash Chromatography Grade (230-400 mesh) | Standard laboratory suppliers |
| Hexane | HPLC Grade | Standard laboratory suppliers |
| Ethyl Acetate | HPLC Grade | Standard laboratory suppliers |
| trans-α-Bisabolene standard | ≥95% purity | For analytical comparison |
| TLC Plates | Silica gel 60 F₂₅₄ | Standard laboratory suppliers |
| p-Anisaldehyde Stain | - | Prepare fresh (see below) |
| Glass Chromatography Column | 40 mm diameter, 400 mm length | Standard laboratory suppliers |
| Cotton or Glass Wool | - | Standard laboratory suppliers |
| Sand | Washed and dried | Standard laboratory suppliers |
Preparation of p-Anisaldehyde Staining Solution: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Stir vigorously to ensure homogeneity. Store in a foil-wrapped container.[6]
Step-by-Step Purification Procedure
Caption: Step-by-step workflow for the purification of trans-α-bisabolene.
1. Thin-Layer Chromatography (TLC) Optimization:
-
Rationale: Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between trans-α-bisabolene and its major impurities, with the target compound having an Rf value of approximately 0.2-0.3.[7]
-
Procedure:
-
Dissolve a small amount of the crude mixture in a minimal amount of hexane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 98:2, 95:5).
-
Visualize the developed plate under UV light (254 nm) and then by dipping it into the p-anisaldehyde stain followed by gentle heating with a heat gun. Terpenes typically appear as colored spots (e.g., pink, purple, or blue) against a lighter background.[5][6]
-
Identify the solvent system that provides the best separation and the desired Rf for trans-α-bisabolene.
-
2. Column Packing:
-
Rationale: Proper packing of the column is crucial for achieving good separation. A well-packed column should be free of air bubbles and channels, which can lead to poor resolution.
-
Procedure:
-
Secure the glass column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar solvent determined from the TLC optimization (e.g., 100% hexane).
-
Pour the slurry into the column, allowing the solvent to drain slowly from the bottom. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Continuously add the initial eluent to the column, ensuring the solvent level never drops below the top of the silica gel.
-
3. Sample Loading:
-
Rationale: The sample should be loaded onto the column in a concentrated band to ensure optimal separation. There are two common methods for sample loading: wet and dry.
-
Wet Loading (for samples that are readily soluble in the initial eluent):
-
Dissolve the crude mixture (approx. 1 g) in a minimal volume (2-3 mL) of the initial eluent (e.g., hexane).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.
-
-
Dry Loading (for samples that are not very soluble in the initial eluent):
-
Dissolve the crude mixture in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
4. Gradient Elution:
-
Rationale: A gradient elution strategy, where the polarity of the mobile phase is gradually increased, allows for the separation of compounds with a wide range of polarities. Less polar compounds will elute first, followed by more polar compounds.
-
Procedure:
-
Begin eluting the column with the initial non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might be:
-
100% Hexane (2 column volumes)
-
99:1 Hexane:Ethyl Acetate (2 column volumes)
-
98:2 Hexane:Ethyl Acetate (2 column volumes)
-
Continue with a stepwise or linear gradient as determined by the complexity of the mixture.
-
-
Maintain a constant flow rate. For flash chromatography, this is achieved by applying gentle air pressure to the top of the column.
-
5. Fraction Collection:
-
Rationale: The eluent is collected in a series of small fractions to ensure that the separated compounds are not remixed.
-
Procedure:
-
Collect the eluent in test tubes or small flasks.
-
The size of the fractions should be appropriate for the scale of the separation (e.g., 10-20 mL fractions for a 1 g sample).
-
Label the fractions sequentially.
-
6. Fraction Analysis (TLC):
-
Rationale: TLC is used to monitor the progress of the separation and to identify the fractions containing the desired compound.
-
Procedure:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate using the optimized solvent system.
-
Visualize the plate as described in step 1.
-
Compare the spots in the fractions to a spot of the original crude mixture and, if available, a pure standard of trans-α-bisabolene.
-
7. Pooling of Pure Fractions:
-
Rationale: Fractions containing the pure target compound are combined.
-
Procedure:
-
Based on the TLC analysis, identify the fractions that contain pure trans-α-bisabolene.
-
Combine these fractions into a clean, pre-weighed round-bottom flask.
-
8. Solvent Removal:
-
Rationale: The solvent is removed to isolate the purified compound.
-
Procedure:
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Be mindful of the boiling points of the solvents and use appropriate temperature and pressure settings to avoid loss of the volatile product.
-
9. Final Purity Assessment:
-
Rationale: The purity of the isolated trans-α-bisabolene should be confirmed using analytical techniques.
-
Procedure:
-
Determine the yield of the purified product.
-
Assess the purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[8]
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR) to confirm the structure and stereochemistry of the purified compound.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate solvent system- Column not packed properly- Sample overloaded | - Re-optimize the solvent system using TLC- Repack the column carefully- Reduce the amount of sample loaded |
| Cracked Column Bed | - Column ran dry- Solvent polarity changed too rapidly | - Ensure the solvent level never drops below the top of the silica gel- Use a more gradual gradient |
| Compound Elutes Too Quickly | - Mobile phase is too polar | - Start with a less polar mobile phase |
| Compound Does Not Elute | - Mobile phase is not polar enough | - Gradually increase the polarity of the mobile phase |
Safety and Handling
All work should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hexane: Highly flammable liquid and vapor.[9] May be fatal if swallowed and enters airways.[10] Causes skin irritation and may cause drowsiness or dizziness.[9] Suspected of damaging fertility or the unborn child.[9]
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
trans-α-Bisabolene: May cause an allergic skin reaction.[11] May be fatal if swallowed and enters airways.[11]
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This application note provides a comprehensive and practical guide for the purification of trans-α-bisabolene using silica gel column chromatography. By carefully following the detailed protocol and understanding the underlying principles, researchers can successfully isolate this valuable sesquiterpene in high purity. The availability of pure trans-α-bisabolene is a prerequisite for advancing our understanding of its biological activities and exploring its potential as a therapeutic agent or a valuable chemical building block.
References
- Shindo, K. (2018). A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. Bioscience, Biotechnology, and Biochemistry, 82(6), 935-939.
- PubChem. (n.d.). trans-alpha-Bisabolene. National Center for Biotechnology Information.
- University of Colorado Boulder. (n.d.). TLC Visualization Methods.
- The Good Scents Company. (n.d.). (E)-alpha-bisabolene.
- Scribd. (n.d.). TLC Visualization Techniques.
- ResearchGate. (2015). TLC of selected sesquiterpenoids of the Asteraceae family.
- Peralta-Yahya, P. P., Ouellet, M., Chan, R., Mukhopadhyay, A., Keasling, J. D., & Lee, T. S. (2011). Identification and microbial production of a terpene-based advanced biofuel.
- University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
- Sorbead India. (2024). Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Jalon. (2025). Activated Alumina vs. Silica Gel: All you need to know.
- ResearchGate. (n.d.). 8. Column Chromatography.
- Ricca Chemical Company. (2026). Safety Data Sheet: Hexane in Ethyl Acetate.
- Biotage. (2023). What is my C18 flash column's loading capacity?.
- Agilent. (n.d.). A Look at Column Choices.
- University of Rochester. (n.d.). How to run column chromatography.
- ResearchGate. (2017). In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica?.
- West Liberty University. (2008). 95% Hexane / 5% Ethyl Acetate (819) - Material Safety Data Sheet.
- The Good Scents Company. (n.d.). bisabolene.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Separation Science. (2024). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Hexane, mixture of isomers.
- BASF. (2024). Safety data sheet: Isobionics® Natural β-Bisabolene 90.
- Columbia University. (n.d.). Column chromatography.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Activated Alumina vs Silica Gel - ShenZhen Chem Enviro Technology Co.,Ltd. [chemenviro.com]
- 4. jalonzeolite.com [jalonzeolite.com]
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- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Chromatography [chem.rochester.edu]
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- 10. riccachemical.com [riccachemical.com]
- 11. download.basf.com [download.basf.com]
Application Note & Protocol: Hydrogenation of Trans-α-Bisabolene for Advanced Biofuel Production
Introduction: The Imperative for Advanced Biofuels
The global push to decarbonize the transportation and aviation sectors has intensified the search for sustainable, high-performance alternatives to fossil fuels.[1][2] While first-generation biofuels presented sustainability challenges, advanced biofuels derived from microbial fermentation offer a promising path forward.[1] Among these, terpene-based hydrocarbons are exceptional candidates due to their high energy density and structural similarity to conventional fuel molecules.[1][3]
This document focuses on trans-α-bisabolene (hereafter α-bisabolene), a C15 sesquiterpene, as a precursor for a next-generation "drop-in" biofuel.[4] Through catalytic hydrogenation, the unsaturated α-bisabolene is converted into its fully saturated alkane counterpart, bisabolane. Bisabolane has demonstrated fuel properties comparable, and in some cases superior, to conventional D2 diesel, including an excellent cetane number and superior cold-flow properties.[4][5] This makes it a compelling candidate for both heavy-duty transport and as a blending component for Sustainable Aviation Fuel (SAF).[6][7]
This application note provides a comprehensive overview and detailed protocols for researchers, covering the microbial sourcing of α-bisabolene, its catalytic hydrogenation to bisabolane, and the analytical characterization of the final fuel product.
Precursor Sourcing: Microbial Synthesis of α-Bisabolene
The viability of bisabolane as a biofuel hinges on a sustainable and scalable source of its precursor, α-bisabolene. Chemical synthesis is possible but often relies on petroleum-derived feedstocks.[8] Microbial fermentation presents a renewable alternative, leveraging engineered microorganisms to convert simple sugars or other renewable feedstocks into high-purity α-bisabolene.[9][10]
The Mevalonate (MVA) Pathway
The core of microbial terpene production is the heterologous expression of the mevalonate (MVA) pathway. This metabolic route converts Acetyl-CoA, a central metabolite derived from sugars, into farnesyl pyrophosphate (FPP), the universal precursor to all sesquiterpenes.[4][5]
Key Engineering Steps & Host Organisms
-
Synthase Expression: The final, product-specific step is the conversion of FPP to α-bisabolene, catalyzed by an α-bisabolene synthase (such as AgBIS from the grand fir, Abies grandis).[5][9]
-
Host Selection: Various microbes have been successfully engineered for α-bisabolene production, each with unique advantages. Common hosts include Escherichia coli, Saccharomyces cerevisiae, and the oleaginous yeast Yarrowia lipolytica.[4][5] Recent work has also demonstrated production in Corynebacterium glutamicum and Pichia pastoris using alternative feedstocks like methanol.[1][9]
-
Pathway Optimization: High titers are achieved by optimizing the MVA pathway, which often involves overexpressing rate-limiting enzymes and down-regulating competing pathways to direct maximum metabolic flux towards FPP and, subsequently, α-bisabolene.[1][9]
The output of this fermentation process, after extraction and purification, is the α-bisabolene precursor used in the following hydrogenation protocol.
Figure 1: High-level workflow from renewable feedstock to analyzed bisabolane biofuel.
Protocol: Catalytic Hydrogenation of α-Bisabolene
This protocol details the conversion of α-bisabolene to bisabolane. Hydrogenation saturates the three double bonds within the α-bisabolene molecule.
Causality of Experimental Choices
-
Catalyst: Palladium on activated carbon (Pd/C, 10 wt%) is a highly effective and widely used catalyst for the hydrogenation of alkenes.[11] The carbon support provides a high surface area for the palladium nanoparticles, where the reaction occurs. Platinum-based catalysts are also effective.[8][12]
-
Solvent: A non-reactive, easily removable solvent is required. Ethanol or ethyl acetate are excellent choices. They readily dissolve the nonpolar α-bisabolene and are inert under hydrogenation conditions. Methanol is also common but can pose a greater fire risk with Pd/C.[13]
-
Hydrogen Source: For lab-scale synthesis, a balloon filled with hydrogen gas provides a simple and adequate reservoir of H₂ at slightly above atmospheric pressure.[11] For larger scales or higher pressures, a dedicated hydrogenation apparatus (e.g., a Parr shaker) is necessary.
-
Inert Atmosphere: Pd/C is pyrophoric, especially when dry or after use, and can ignite flammable solvents in the presence of air (oxygen).[11][13] Therefore, the entire procedure must be performed under an inert atmosphere (Nitrogen or Argon) until hydrogen is introduced.
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Application Note: High-Purity Isolation of trans-alpha-Bisabolene from Diverse Biological Matrices
Introduction: The Significance of trans-alpha-Bisabolene
trans-alpha-Bisabolene (IUPAC name: (4S)-1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclohexene) is a C15H24 monocyclic sesquiterpene found in various plants and also producible through microbial fermentation.[1][2] Its pleasant, balsamic odor has made it a staple in the fragrance industry.[3] Beyond its aromatic properties, it serves as a precursor to bisabolane, a promising diesel fuel alternative, and exhibits potential as a natural pesticide.[1][3] The successful application of trans-alpha-bisabolene in these fields is critically dependent on efficient and scalable methods for its isolation from complex biological sources, which often contain a myriad of similar lipophilic compounds.
This guide addresses the core challenges of bisabolene isolation by providing a detailed examination of extraction and purification strategies. We will explore methods ranging from traditional steam distillation to modern supercritical fluid extraction, followed by chromatographic polishing steps to achieve high purity.
Guiding Principles: Physicochemical Properties of trans-alpha-Bisabolene
The selection of an appropriate isolation strategy is dictated by the physical and chemical properties of trans-alpha-bisabolene. As a non-polar hydrocarbon, its behavior in various solvents and its volatility are key considerations.[3]
| Property | Value | Significance for Isolation |
| Molecular Formula | C₁₅H₂₄ | High carbon-to-hydrogen ratio indicates non-polar, lipophilic character.[1][2] |
| Molecular Weight | 204.35 g/mol | Influences diffusion rates and behavior in mass spectrometry.[1][2] |
| Boiling Point | ~276 °C @ 760 mmHg | High boiling point allows for separation from more volatile monoterpenes but necessitates methods like steam distillation or vacuum distillation to avoid thermal degradation.[1][4] |
| Vapor Pressure | 0.008 mmHg @ 25 °C | Low vapor pressure at room temperature, but sufficient volatility for steam-based methods and headspace analysis.[4] |
| Water Solubility | Very Low (logS = -5.32) | Essentially insoluble in water, which is the basis for its separation from aqueous phases after steam distillation or in liquid-liquid extractions.[5] |
| Octanol-Water Partition Coefficient (logP) | ~5.0 - 5.2 | High logP value confirms strong preference for non-polar, organic phases over water. This is fundamental for solvent selection in liquid-liquid extraction.[2][5] |
| Solubility in Organic Solvents | High | Readily soluble in non-polar solvents like hexane, ethyl acetate, and dichloromethane, and also soluble in ethanol.[6][7] This property is exploited in solvent extraction and chromatography. |
Comprehensive Isolation Workflow
The path from a raw biological matrix to pure trans-alpha-bisabolene involves a multi-step process. The specific combination of techniques will depend on the starting material, desired purity, and available equipment.
Caption: General workflow for isolating trans-alpha-bisabolene.
Pre-analytical Considerations & Sample Preparation
For Plant Matrices (e.g., flowers, resins):
-
Drying: Plant material can be either fresh or dried. Drying can concentrate non-volatile compounds but may lead to the loss of some volatile sesquiterpenes.[8] For steam distillation, fresh material often gives a higher recovery of target compounds.[8][9]
-
Grinding: Increasing the surface area by grinding the material is crucial for efficient extraction, whether using solvents or supercritical CO₂.
For Microbial Matrices (e.g., engineered E. coli or S. cerevisiae):
-
In-situ Extraction: Due to the volatility of bisabolene, it is often produced in a two-phase fermentation system where an immiscible organic solvent (e.g., n-dodecane) is overlaid on the culture broth.[10] This solvent acts as a sink, continuously capturing the bisabolene as it is produced and preventing its loss to evaporation.
-
Cell Lysis: If bisabolene is retained within the microbial cells, a cell disruption step (e.g., sonication, high-pressure homogenization) may be necessary prior to solvent extraction.
-
Direct Broth Extraction: For extracellular products, the fermentation broth can be directly extracted with a water-immiscible solvent like ethyl acetate or hexane.[11]
Extraction Methodologies: Protocols and Rationale
Steam Distillation (Primarily for Plant Material)
Principle: This technique exploits the volatility of sesquiterpenes. Passing steam through the plant material lowers the boiling point of compounds like bisabolene, allowing them to co-distill with water at temperatures below 100°C, thus preventing thermal degradation.[12][13]
Protocol:
-
Setup: Assemble a Clevenger-type apparatus or a similar steam distillation unit.[14]
-
Loading: Place the fresh or dried plant material (e.g., 500 g) into the biomass flask.
-
Distillation: Heat the boiling flask to generate steam. Allow the steam to pass through the plant material for 3-5 hours.[14]
-
Collection: The steam and volatilized oils will condense and collect in the receiver. As trans-alpha-bisabolene is immiscible with and less dense than water, it will form a distinct oily layer on top of the aqueous hydrosol.
-
Separation: Carefully separate the essential oil layer using a separatory funnel. Dry the collected oil over anhydrous sodium sulfate to remove residual water.
Causality: This method is effective because the combined vapor pressure of the water-bisabolene mixture reaches atmospheric pressure at a temperature lower than the boiling point of either component alone. It is particularly suitable for extracting thermally sensitive compounds.[12]
Supercritical Fluid Extraction (SFE)
Principle: SFE uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[15] Above its critical point (31.1°C and 73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid matrices like a gas and dissolve compounds like a liquid. Its solvating power can be tuned by altering pressure and temperature.[15]
Protocol:
-
Loading: Pack the ground and dried biological material into the extraction vessel.
-
Parameter Setting:
-
Pressure: 100-250 bar. Higher pressures increase the density and solvating power of the CO₂, favoring the extraction of larger molecules.[15][16]
-
Temperature: 40-60°C. This temperature is low enough to prevent degradation of thermally labile compounds.[16]
-
CO₂ Flow Rate: Set to an appropriate rate for the vessel size (e.g., 15-20 g/min ).
-
-
Extraction: Pump supercritical CO₂ through the vessel.
-
Fractionation: The extract-laden CO₂ is passed into a separator (or a series of separators) at lower pressure and/or different temperature. This causes the CO₂ to revert to a gas, losing its solvating power and precipitating the extracted compounds. By stepping down the pressure, fractions enriched in different compounds can be collected. Volatile sesquiterpenes like bisabolene will typically be collected in the first, lower-pressure separator.
-
Collection: The solvent-free extract is collected from the separator.
Causality: SFE is highly selective for non-polar compounds like trans-alpha-bisabolene when using pure CO₂.[15] It avoids the use of organic solvents, yielding a very pure extract free from solvent residues, which is advantageous for food, cosmetic, and pharmaceutical applications.[16][17]
Solvent Extraction (Primarily for Microbial Broth)
Principle: This method relies on the high partition coefficient (logP) of trans-alpha-bisabolene, which dictates its strong preference for non-polar organic solvents over the aqueous fermentation medium.[5]
Protocol:
-
Solvent Choice: Select a water-immiscible organic solvent with a low boiling point for easy removal, such as hexane, ethyl acetate, or diethyl ether.[6]
-
Extraction:
-
If using a two-phase fermentation system, simply separate the organic overlay containing the product.
-
For direct extraction, mix the fermentation broth with an equal volume of the chosen solvent in a separatory funnel.
-
-
Mixing: Shake the funnel vigorously for 2-3 minutes, venting frequently to release pressure.
-
Separation: Allow the layers to separate. The upper organic layer will contain the dissolved bisabolene.
-
Repeat: Drain the aqueous layer and repeat the extraction 2-3 times with fresh solvent to maximize recovery.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator under reduced pressure.
Causality: The principle of "like dissolves like" governs this process.[18] The non-polar bisabolene molecule is readily solvated by the non-polar organic solvent molecules, leading to its efficient transfer from the polar aqueous phase.[19]
Purification and Polishing
The crude extracts obtained from the methods above will contain a mixture of compounds. Further purification is almost always necessary.
Column Chromatography
Principle: This is a solid-liquid chromatographic technique used to separate compounds based on their differential adsorption to a stationary phase. For non-polar compounds like sesquiterpenes, normal-phase chromatography on silica gel is highly effective.[20]
Protocol:
-
Stationary Phase: Silica gel (200-300 mesh) is the standard choice.[20]
-
Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude extract in a minimal amount of the starting mobile phase and load it onto the top of the silica column.
-
Elution: Elute the column with a solvent system of increasing polarity. For bisabolene, isocratic elution with pure hexane or a very low percentage of ethyl acetate in hexane (e.g., 100:1 petroleum ether:EtOAc) is often sufficient.[20][21] More polar impurities will remain adsorbed to the silica gel while the non-polar bisabolene elutes quickly.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing pure trans-alpha-bisabolene and remove the solvent by rotary evaporation.
Causality: Separation is based on polarity. Silica gel is a highly polar stationary phase. Non-polar compounds like trans-alpha-bisabolene have weak interactions with the silica and are easily eluted by a non-polar mobile phase. More polar compounds interact more strongly and require a more polar mobile phase to be eluted.
Analytical Validation and Quality Control
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for identifying and assessing the purity of trans-alpha-bisabolene.
-
Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column, then fragmented and detected by a mass spectrometer, providing a unique mass spectrum ("fingerprint") for identification.
-
Typical GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of ~1.0 mL/min.[3]
-
Injector Temperature: 250°C.[3]
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of ~280°C.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.[3]
-
Mass Range: Scan from m/z 40 to 400.
-
-
Identification: The retention time and the mass spectrum (with characteristic fragments for C₁₅H₂₄, m/z 204) are compared to an authentic standard or library data (e.g., NIST).[22][23]
Caption: Workflow of GC-MS analysis for compound identification.
References
-
Duke, C., et al. (2011). Efficient Isolation of an Anti-Cancer Sesquiterpene Lactone from Calomeria amaranthoides by Steam Distillation. Green and Sustainable Chemistry, 1(4). [Link]
-
Wang, C., et al. (2024). Two-Phase Fermentation Systems for Microbial Production of Plant-Derived Terpenes. Fermentation, 10(2). [Link]
-
Al-zuaidy, M., et al. (2022). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. Molecules, 27(22). [Link]
-
ResearchGate. (2011). Efficient Isolation of an Anti-Cancer Sesquiterpene Lactone from Calomeria amaranthoides by Steam Distillation. [Link]
-
Cheméo. (E)-«alpha»-Bisabolene - Chemical & Physical Properties. [Link]
-
The Good Scents Company. (E)-alpha-bisabolene. [Link]
-
Cheméo. trans-2-«alpha»-bisabolene epoxide - Chemical & Physical Properties. [Link]
-
National Center for Biotechnology Information. trans-alpha-Bisabolene. PubChem Compound Database. [Link]
-
Wiley-VCH. alpha.-Bisabolene. SpectraBase. [Link]
-
Li, W., et al. (2013). A Short Synthesis of Bisabolane Sesquiterpenes. Molecules, 18(11). [Link]
-
ResearchGate. Gas chromatography analysis of commercial bisabolene and hydrogenated.... [Link]
-
National Institute of Standards and Technology. cis-α-Bisabolene. NIST Chemistry WebBook. [Link]
-
Gao, Y., et al. (2023). Characterization and Engineering of a Bisabolene Synthase Reveal an Unusual Hydride Shift and Key Residues Critical for Mono-, Bi-, and Tricyclic Sesquiterpenes Formation. Journal of the American Chemical Society, 145(44). [Link]
-
Janoschek, J., et al. (2019). One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography. Frontiers in Bioengineering and Biotechnology, 7. [Link]
-
Waters Corporation. (2015). Supercritical Fluid Extraction and Fractionation of Monoterpenes in Oregano Using Waters SFE Bio-Botanical Extraction System. [Link]
-
Nyamai, D.W., et al. (2016). Steam distillation extraction and chemical composition of essential oils of Toddalia asiatica L. and Eucalyptus camaldulensis De. Journal of Pharmacognosy and Phytochemistry, 4(6). [Link]
-
Surup, F., et al. (2019). New terpenoids from the fermentation broth of the edible mushroom Cyclocybe aegerita. Beilstein Journal of Organic Chemistry, 15. [Link]
-
Lemberkovics, E., et al. (2003). EFFECT OF EXTRACTION METHODS ON THE COMPOSITION OF ESSENTIAL OILS. Acta Horticulturae, (597). [Link]
-
Virot, M., et al. (2012). Terpenes as Green Solvents for Extraction of Oil from Microalgae. Molecules, 17(7). [Link]
-
Biorenewables Education Laboratory. Essential Oils from Steam Distillation. [Link]
-
Organic Syntheses. Dry silica gel. [Link]
-
Lab Effects. (2022). Terpene Extraction Methods: Pros and Cons. [Link]
-
The Good Scents Company. beta-bisabolene. [Link]
-
ResearchGate. (PDF) A Short Synthesis of Bisabolane Sesquiterpenes. [Link]
-
ResearchGate. Phase solubility studies of pure (−)-α-bisabolol and camomile essential oil with β-cyclodextrin. [Link]
-
Ragesh, Kumar T., et al. (2015). Supercritical Fluid Extraction. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. [Link]
-
SID. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]
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catalytic hydrogenation of trans-alpha-bisabolene for diesel applications
Application Note: Advanced Catalytic Hydrogenation of Biosynthetic trans-
Executive Summary
This guide details the downstream chemical processing of trans-
Complete catalytic hydrogenation yields Bisabolane, a saturated alkane with a cetane number and energy density comparable to D2 diesel, but with superior cold-flow properties (Cloud Point: -78°C). This protocol bridges the gap between biosynthetic production and fuel qualification (ASTM D975), designed for researchers requiring pharmaceutical-grade rigor in fuel synthesis.
Chemical Mechanism & Rationale
The transformation requires the saturation of three double bonds in the trans-
-
Endocyclic alkene: Located within the cyclohexane ring.
-
Exocyclic alkene: Connected to the ring (most sterically hindered).
-
Prenyl tail alkene: Located on the aliphatic chain (most reactive).
Reaction Stoichiometry:
Stereochemical Considerations:
Hydrogenation of trans-
Diagram 1: Chemical Pathway & Catalyst Logic
Caption: Step-wise saturation logic. The steric hindrance of the ring double bonds requires elevated pressure compared to linear terpenes.
Experimental Protocol: High-Pressure Catalytic Hydrogenation
Safety Warning: This protocol involves hydrogen gas at high pressure (50 bar) and pyrophoric catalysts. All operations must occur in a blast-shielded fume hood.
Reagents & Equipment
-
Substrate: Biosynthetic trans-
-bisabolene (>95% purity via distillation). -
Catalyst: 5% or 10% Palladium on Carbon (Pd/C). Note: Pd is preferred over Raney Nickel for laboratory scale due to easier handling and lower isomerization side-reactions.
-
Solvent: Ethanol (Absolute) or n-Hexane. Note: Solvent-free hydrogenation is possible but requires higher temperatures; solvent use improves heat dissipation.
-
Reactor: Parr 4560 Series High-Pressure Reactor (or equivalent) with PID temperature controller.
Step-by-Step Methodology
-
Catalyst Loading (Inert Atmosphere):
-
Purge the open reactor vessel with
. -
Add trans-
-bisabolene (100 g, ~0.49 mol). -
Add solvent (Ethanol, 200 mL) to reduce viscosity and improve mass transfer.
-
Carefully add 5% Pd/C catalyst (1.0 g, 1 wt% loading relative to substrate). Critical: Do not add dry catalyst to flammable solvent in air. Wet the catalyst with water or add under
blanket.
-
-
Reactor Sealing & Purging:
-
Seal the reactor head.
-
Pressurize with
to 10 bar, hold for 5 mins (Leak Test), then vent. Repeat 3x. -
Pressurize with
to 10 bar, then vent. Repeat 3x to displace .
-
-
Reaction Phase:
-
Set agitation to 800-1000 RPM (Mass transfer limited reaction).
-
Pressurize with
to 50 bar (725 psi) . -
Heat to 100°C .
-
Observation: Monitor pressure drop. The reaction is exothermic; a rapid pressure drop indicates active hydrogenation. Repressurize to maintain 50 bar if pressure drops below 40 bar.
-
Time: Run for 4–6 hours or until
consumption ceases.
-
-
Workup:
-
Cool reactor to <30°C.
-
Vent
slowly and purge with (3x). -
Filter the reaction mixture through a Celite pad or 0.2
PTFE membrane to remove Pd/C. -
Concentrate filtrate via Rotary Evaporator to remove solvent.
-
Quality Control & Fuel Qualification
To validate the product for diesel applications, the "drug development" standard of characterization is applied to fuel properties.
Analytical Validation (GC-MS)
-
Instrument: Agilent 7890B/5977A GC-MS.
-
Column: HP-5ms (30m x 0.25mm x 0.25µm).
-
Method: 50°C (1 min)
10°C/min 300°C. -
Acceptance Criteria:
-
Disappearance of Bisabolene peak (RT ~14.2 min).
-
Appearance of Bisabolene diastereomer peaks (RT ~13.8 - 14.0 min).
-
Bromine Number: Must be < 1.0 g
/100g (ASTM D1159) to confirm saturation.
-
Fuel Property Comparison (ASTM D975)
| Property | Method | Unit | No. 2 Diesel (ULSD) | Bisabolane (Synthesized) | Status |
| Cetane Number | ASTM D613 | - | 40 - 45 (Min 40) | 41 - 52 | Pass |
| Cloud Point | ASTM D2500 | °C | -10 to -35 | -78 | Superior |
| Density @ 15°C | ASTM D4052 | kg/L | 0.82 - 0.86 | 0.81 - 0.82 | Pass |
| Lower Heating Value | ASTM D240 | MJ/kg | ~42.7 | ~42.5 | Equivalent |
| Sulfur Content | ASTM D5453 | ppm | < 15 | < 1 | Superior |
Data Source: Consolidated from Peralta-Yahya et al. (2011) and ASTM specifications.
Diagram 2: Production & Validation Workflow
Caption: End-to-end workflow from biological production to fuel qualification.
Critical Discussion
Why Bisabolane?
While Farnesane (
Catalyst Lifespan: In industrial scaling, Pd/C is expensive. For pilot-scale (>100L), researchers often switch to Sulfided NiMo/Al2O3 or fixed-bed trickle reactors. However, for "drug development" style proof-of-concept, Pd/C offers the highest selectivity with minimal isomerization to unwanted aromatics (which would produce soot).
References
-
Peralta-Yahya, P. P., et al. (2011).[1][2][3][4] "Identification and microbial production of a terpene-based advanced biofuel." Nature Communications, 2:483.[1][5] [Link]
-
ASTM International. (2023). "ASTM D975-23: Standard Specification for Diesel Fuel."[6] ASTM Standards. [Link]
-
Harvey, B. G., & Meylemans, H. A. (2014). "The role of terpenes in the route to renewable aviation fuels." Journal of Chemical Technology & Biotechnology. [Link]
-
Hellier, P., et al. (2013). "The influence of fuel structure on combustion and emissions of compression ignition engines." Fuel, 111, 439-449. [Link]
Sources
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- 6. ASTM Diesel Fuel Standard Specification - The ANSI Blog [blog.ansi.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming trans-alpha-Bisabolene Toxicity in Host Cells
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the microbial production of trans-alpha-bisabolene. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome the common challenge of product toxicity to your host cells.
Understanding the Problem: Mechanisms of Bisabolene Toxicity
This section addresses the fundamental questions surrounding the cytotoxic effects of trans-alpha-bisabolene and other terpenes on microbial hosts.
Frequently Asked Questions (FAQs)
Q1: Why is trans-alpha-bisabolene toxic to host cells like E. coli and S. cerevisiae?
A: Trans-alpha-bisabolene, like many other sesquiterpenes, is a hydrophobic molecule. Its toxicity primarily stems from its ability to intercalate into and disrupt the cytoplasmic membrane of the host cell. This disruption compromises membrane integrity, leading to increased fluidity, loss of proton motive force, and leakage of essential ions and metabolites.[1] In essence, the very product you are trying to create can act as a solvent, damaging the cell's primary barrier to the environment.
Q2: What are the visible signs of bisabolene toxicity in my culture?
A: The most common indicators of product toxicity are a sudden or premature plateau in cell growth (OD600), a decrease in culture viability, and lower-than-expected product titers. You might observe cell lysis, which can be detected by a decrease in the optical density of the culture or through microscopy. Additionally, stressed cells may exhibit altered morphology.
Q3: How does bisabolene toxicity impact the final product yield?
A: Toxicity creates a negative feedback loop. As bisabolene is produced, it accumulates and begins to inhibit or kill the host cells. This reduces the number of viable "cell factories," thereby limiting the overall production rate and final achievable titer.[2] This is often a primary bottleneck in achieving industrially relevant yields of terpenes in microbial systems.[3]
Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and resolve common experimental problems related to bisabolene toxicity.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or no cell growth after induction | High basal expression of the bisabolene synthesis pathway: The pathway is "leaky," producing toxic levels of bisabolene even before induction. | 1. Switch to a tightly regulated promoter system: Use promoters with very low basal expression, such as the pBAD/araC system. 2. Lower inducer concentration: Titrate the inducer (e.g., IPTG, arabinose) to find a concentration that balances pathway expression with cell viability. |
| Cell growth stalls or declines after a few hours of production | Accumulation of intracellular bisabolene to toxic levels: The rate of production exceeds the cell's tolerance and export capacity. | 1. Implement a two-phase extractive fermentation: Introduce a biocompatible organic solvent (e.g., dodecane) to sequester the bisabolene away from the cells.[4][5][6] See Protocol 2 . 2. Overexpress efflux pumps: Introduce or upregulate native or heterologous efflux pumps known to export hydrophobic molecules.[7][8][9][10] See Protocol 3 . |
| Low final bisabolene titer despite good cell growth | Metabolic burden or pathway imbalance: The heterologous pathway consumes essential precursors, draining resources needed for cell maintenance and growth.[11] Product degradation or evaporation: Bisabolene is volatile and can be lost from the culture over time. | 1. Balance pathway expression: Optimize the expression levels of each enzyme in the pathway to avoid the accumulation of toxic intermediates.[12] This can be achieved by using promoters of different strengths. 2. Supplement media: Ensure the fermentation medium is rich in essential nutrients to support both cell growth and product synthesis.[13] 3. Use an overlay: In shake flask experiments, add a layer of a non-toxic, high-boiling-point solvent like dodecane to capture volatile products. |
| Inconsistent results between experiments | Plasmid instability: High metabolic load can lead to the loss of production plasmids.[3] | 1. Genomic integration of the pathway: For long-term stability, integrate the bisabolene synthesis pathway into the host chromosome.[3] 2. Maintain antibiotic selection: Ensure the appropriate antibiotic is present in the culture medium throughout the experiment. |
Protocols & Methodologies
Here are detailed protocols for some of the key strategies recommended in the troubleshooting guide.
Protocol 1: Assessing Host Cell Tolerance to Bisabolene (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of trans-alpha-bisabolene for your host strain, providing a quantitative measure of its toxicity.
Materials:
-
Host strain of interest (E. coli, S. cerevisiae, etc.)
-
Appropriate liquid growth medium (e.g., LB, YPD)
-
96-well microtiter plates
-
Plate reader capable of measuring OD600
-
Trans-alpha-bisabolene standard
-
A suitable solvent for bisabolene (e.g., DMSO or ethanol)
Procedure:
-
Prepare Bisabolene Stock: Dissolve trans-alpha-bisabolene in the chosen solvent to a high concentration (e.g., 1 M).
-
Inoculum Preparation: Grow an overnight culture of the host strain. The next day, dilute the culture in fresh medium to an OD600 of ~0.05.
-
Plate Setup:
-
In a 96-well plate, create a two-fold serial dilution of the bisabolene stock solution across the wells using the growth medium. The final volume in each well should be 100 µL.
-
Include a solvent control (medium with the same amount of solvent as the highest bisabolene concentration) and a no-treatment control (medium only).
-
-
Inoculation: Add 100 µL of the diluted cell culture to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for your strain (e.g., 37°C for E. coli, 30°C for S. cerevisiae) with shaking.
-
Measurement: Measure the OD600 of each well at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Data Analysis: The MIC is the lowest concentration of bisabolene that completely inhibits visible cell growth after a defined period (e.g., 24 hours).
Expected Results: You will generate growth curves for your host strain at different bisabolene concentrations. This data allows you to quantify the inhibitory effect and establish a baseline tolerance level.
Protocol 2: Implementing a Two-Phase Extractive Fermentation
This method sequesters the toxic product in an organic phase, protecting the cells and improving yields.[4][14]
Materials:
-
Engineered host strain
-
Fermentation medium
-
Biocompatible organic solvent (e.g., sterile n-dodecane)
-
Shake flasks or bioreactor
Procedure:
-
Culture Setup: Inoculate your engineered strain into the fermentation medium.
-
Solvent Addition: At the time of induction (or at the beginning of the culture), add the sterile organic solvent to the culture at a ratio of 10-20% (v/v). For example, for a 100 mL culture, add 10-20 mL of dodecane.
-
Fermentation: Run the fermentation under your standard conditions (temperature, shaking, etc.). The agitation will create a dispersion of the organic solvent in the aqueous medium, allowing for efficient extraction of bisabolene.
-
Sampling and Analysis:
-
To measure cell growth, allow the phases to separate briefly and sample from the lower aqueous phase to measure OD600.
-
To quantify bisabolene, sample from the upper organic phase. Dilute the organic phase in a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS.
-
Expected Results: Cultures with the organic overlay should exhibit more robust growth and higher final product titers compared to single-phase fermentations. The majority of the bisabolene produced will be found in the organic phase.
Protocol 3: Screening and Overexpressing Efflux Pumps
Efflux pumps are membrane proteins that can actively transport toxic compounds out of the cell.[10][15][16] Overexpressing the right pump can significantly increase tolerance.
Materials:
-
Your bisabolene-producing host strain.
-
Expression plasmids containing different efflux pump genes (e.g., from the RND, MFS, or ABC superfamilies).[8][9]
-
Appropriate antibiotics for plasmid selection.
Procedure:
-
Pump Selection: Choose candidate efflux pumps based on literature reports of their ability to export hydrophobic or solvent-like molecules.[8][9] Examples include the AcrAB-TolC system in E. coli.
-
Transformation: Transform your bisabolene-producing strain with the plasmids carrying the different efflux pump genes. Include an empty vector control.
-
Tolerance Assay: Perform a tolerance assay (similar to the MIC assay in Protocol 1 ) with the transformed strains. Add a range of bisabolene concentrations to the growth medium and monitor growth.
-
Production Assay: For the pumps that confer the highest tolerance, perform a fermentation experiment to quantify bisabolene production.
-
Analysis: Compare the growth and production profiles of the strains overexpressing different efflux pumps to the empty vector control.
Expected Results: A successful efflux pump will enable the host strain to grow at higher concentrations of bisabolene and should lead to a higher final product titer.
Visualizations and Data
Diagram: Mechanism of Bisabolene Toxicity and Mitigation Strategies
Caption: Mitigation of bisabolene toxicity in a host cell.
Diagram: Troubleshooting Workflow for Low Bisabolene Yield
Caption: A logical workflow for troubleshooting low bisabolene yields.
References
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Technical Support Center: Optimizing Trans-α-Bisabolene Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of trans-α-bisabolene. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your target compound. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses common issues encountered during trans-α-bisabolene synthesis, providing potential causes and actionable solutions.
Issue 1: Low overall yield of bisabolene and presence of unrelated byproducts.
-
Question: My synthesis is resulting in a low titer of total bisabolenes, and I am observing significant formation of other compounds that are not isomers of bisabolene. What are the likely causes and how can I address this?
-
Answer: Low overall yield and the presence of non-isomeric byproducts often point to issues with the precursor supply in your microbial host or suboptimal fermentation conditions.
-
Causality: The biosynthesis of trans-α-bisabolene relies on a steady and sufficient supply of the precursor molecule, farnesyl pyrophosphate (FPP).[1] If the metabolic pathway leading to FPP is not optimized, the carbon flux can be diverted to competing pathways, leading to the formation of other metabolites and reducing the overall yield of your desired product.[2][3]
-
Troubleshooting & Optimization:
-
Enhance the Mevalonate (MVA) Pathway: The MVA pathway is the primary route for FPP synthesis in many commonly used microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica.[2][3] Overexpressing key enzymes in this pathway can significantly increase the precursor pool available for bisabolene synthesis.
Gene to Overexpress Enzyme Function in MVA Pathway ERG10 Acetyl-CoA C-acetyltransferase Condenses two molecules of acetyl-CoA. HMGS HMG-CoA synthase Forms HMG-CoA. tHMGR Truncated HMG-CoA reductase A key rate-limiting enzyme in the MVA pathway. ERG12 Mevalonate kinase Phosphorylates mevalonate. ERG8 Phosphomevalonate kinase Further phosphorylates phosphomevalonate. MVD1 Mevalonate diphosphate decarboxylase Decarboxylates mevalonate diphosphate. IDI1 Isopentenyl diphosphate isomerase Isomerizes IPP to DMAPP. ERG20 Farnesyl diphosphate synthase Synthesizes FPP from IPP and DMAPP. -
Optimize Fermentation Conditions: The culture environment plays a critical role in microbial metabolism. Variations in temperature, pH, and aeration can impact enzyme activity and overall productivity.[4]
-
Temperature: For many yeast strains, a lower temperature (e.g., 20-25°C) can be beneficial for protein folding and stability of the bisabolene synthase, leading to higher product titers.[2]
-
pH: Maintaining an optimal pH (typically around 5.5-6.0 for yeast) is crucial for cell health and enzyme function.
-
Aeration: Adequate oxygen supply is necessary for cell growth and respiratory metabolism, which provides the energy for biosynthetic pathways.
-
-
-
Experimental Protocol: Two-Stage Temperature Control Fermentation
A two-stage fermentation strategy can be employed to separate the cell growth phase from the product formation phase, which can reduce the metabolic burden on the host.[5][6]
-
Growth Phase: Culture the engineered microbial strain at a higher temperature (e.g., 30°C) to promote rapid biomass accumulation.
-
Production Phase: Once the desired cell density is reached, lower the temperature (e.g., 20°C) to induce the expression of the bisabolene synthase and channel the metabolic flux towards product synthesis.
-
-
Workflow for Optimizing Precursor Supply
Caption: Troubleshooting workflow for low bisabolene yield.
-
Issue 2: High proportion of β- and γ-bisabolene isomers.
-
Question: My synthesis is producing a mixture of bisabolene isomers, with significant amounts of β- and γ-bisabolene in addition to the desired trans-α-bisabolene. How can I improve the selectivity for the alpha isomer?
-
Answer: The formation of different bisabolene isomers is primarily determined by the specificity of the bisabolene synthase enzyme. However, fermentation conditions can also influence the product profile.
-
Causality: Bisabolene synthases catalyze the cyclization of FPP into the various bisabolene isomers.[3][7] The active site of the enzyme dictates the folding of the FPP molecule and the subsequent carbocation rearrangements, which ultimately determines the final product distribution.[8] While some synthases are highly specific for one isomer, others can produce a mixture.
-
Troubleshooting & Optimization:
-
Enzyme Selection and Engineering:
-
Source of Bisabolene Synthase: Different organisms produce synthases with varying product specificities. The α-bisabolene synthase from the grand fir, Abies grandis, is known to be highly specific for the alpha isomer.[9][10] If you are using a different synthase, consider switching to this one.
-
Protein Engineering: Site-directed mutagenesis of the bisabolene synthase active site can be used to alter its product specificity.[8] By modifying key amino acid residues, it is possible to favor the formation of the desired trans-α-bisabolene isomer.[11]
-
-
Optimization of Fermentation Conditions:
-
Media Composition: The composition of the culture medium, particularly the carbon and nitrogen sources, can influence the metabolic state of the cells and potentially affect the product profile.[4] Experiment with different media formulations to see if it impacts the isomer ratio.
-
pH and Temperature: As with overall yield, pH and temperature can affect the structure and activity of the bisabolene synthase, which may in turn influence its selectivity.
-
-
-
Logical Relationship for Improving Isomer Selectivity
Caption: Factors influencing bisabolene isomer formation.
-
Issue 3: Presence of downstream products like bisabolol and bisabolane.
-
Question: I am detecting α-bisabolol and bisabolane in my final product. What is causing the formation of these byproducts?
-
Answer: The presence of α-bisabolol and bisabolane indicates further enzymatic or chemical modification of your target trans-α-bisabolene.
-
Causality:
-
α-Bisabolol: This alcohol is formed by the oxidation of α-bisabolene. This can be catalyzed by endogenous cytochrome P450 monooxygenases in the microbial host.[12]
-
Bisabolane: This is the fully saturated form of bisabolene, produced by the reduction of the double bonds. While less common during fermentation, it can occur under certain reducing conditions or during downstream processing, such as catalytic hydrogenation.[9]
-
-
Troubleshooting & Optimization:
-
Minimizing α-Bisabolol Formation:
-
Host Strain Selection: Choose a host strain with low endogenous P450 activity or knock out specific P450 genes that are known to be involved in terpene oxidation.
-
In Situ Product Recovery: Removing the trans-α-bisabolene from the aqueous fermentation broth as it is produced can limit its exposure to intracellular enzymes. This can be achieved by adding an organic overlay to the culture, such as dodecane or oleyl alcohol, which will extract the hydrophobic bisabolene.[13]
-
-
Avoiding Bisabolane Formation:
-
Control of Redox Environment: Ensure that the fermentation conditions do not become overly reducing, which could favor the reduction of bisabolene.
-
Careful Downstream Processing: If hydrogenation is not the intended next step, avoid conditions that could lead to the reduction of bisabolene during purification (e.g., exposure to certain metal catalysts and hydrogen).
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best microbial host for trans-α-bisabolene production?
-
A1: Both Saccharomyces cerevisiae and Yarrowia lipolytica have been successfully engineered for high-level production of bisabolene.[2][3] S. cerevisiae is a well-established and genetically tractable host. Y. lipolytica is an oleaginous yeast that naturally produces high levels of acetyl-CoA, the precursor to the MVA pathway, which can be advantageous.[2] The choice of host will depend on your specific experimental goals and available resources.
Q2: How can I accurately quantify the different bisabolene isomers in my sample?
-
A2: Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for separating and quantifying bisabolene isomers. By using a suitable capillary column (e.g., a non-polar or medium-polarity column), you can achieve baseline separation of α-, β-, and γ-bisabolene. For accurate quantification, it is essential to use a certified reference standard for each isomer to create a calibration curve.
Q3: What is the most effective method for purifying trans-α-bisabolene from the fermentation broth?
-
A3: A multi-step approach is typically required for purification.
-
Extraction: If an organic overlay was used, separate the organic phase from the aqueous phase. If not, the bisabolene can be extracted from the whole broth using a suitable solvent like hexane or ethyl acetate.
-
Chromatography: Column chromatography using silica gel is an effective method for separating bisabolene from other less- or more-polar impurities. A non-polar eluent, such as hexane or petroleum ether, is typically used.
-
Distillation: For high-purity trans-α-bisabolene, fractional distillation under reduced pressure can be employed to separate the isomers based on their boiling points.
-
Q4: Can I chemically synthesize trans-α-bisabolene instead of using a microbial system?
-
A4: Yes, chemical synthesis of bisabolene is possible.[14] However, these methods often involve multiple steps, require harsh reaction conditions, and can generate toxic byproducts.[14] For sustainable and scalable production, microbial biosynthesis is generally considered a more attractive approach.[2][3]
References
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Zhao, F., et al. (2021). High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica. Microbial Biotechnology, 14(5), 2056-2069. [Link]
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Zhang, P., et al. (2025). Characterization and Engineering of a Bisabolene Synthase Reveal an Unusual Hydride Shift and Key Residues Critical for Mono-, Bi-, and Tricyclic Sesquiterpenes Formation. Journal of the American Chemical Society. [Link]
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Feng, P., et al. (2025). Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production. ACS Synthetic Biology. [Link]
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Sun, L., et al. (2023). Highly Efficient Biosynthesis of γ-Bisabolene with a New Sesquiterpene Synthase AcTPS5 by Dual Cytoplasmic-Peroxisomal Engineering in Saccharomyces cerevisiae. International Journal of Molecular Sciences, 24(17), 13101. [Link]
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Demirci, F., et al. (2021). Microbial Transformation of (–)-α-Bisabolol Towards Bioactive Metabolites. Records of Natural Products, 15(3), 220-229. [Link]
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Lin, T.-C., et al. (2023). Genome mining of cryptic bisabolenes that were biosynthesized by intramembrane terpene synthases from Antrodia cinnamomea. Philosophical Transactions of the Royal Society B: Biological Sciences, 378(1870), 20220039. [Link]
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- 7. Genome mining of cryptic bisabolenes that were biosynthesized by intramembrane terpene synthases from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. abpdu.lbl.gov [abpdu.lbl.gov]
- 14. biorxiv.org [biorxiv.org]
Validation & Comparative
comparing cetane number of trans-alpha-bisabolene vs commercial diesel
Comparative Guide: Trans- -Bisabolene vs. Commercial Diesel (D2)
Executive Summary
Trans-
The industry-standard biofuel candidate is Bisabolane (
Key Performance Metrics at a Glance
| Property | Trans- | Bisabolane (Biofuel) | Commercial Diesel (D2) |
| Formula | Mix of | ||
| Cetane Number (CN) | ~30 (Poor Ignition) | 41.9 (Good Ignition) | 40 – 55 (Variable) |
| Cloud Point | N/A | -78 °C | -15 °C to -35 °C |
| Energy Density | High | ~44 MJ/kg | ~42-46 MJ/kg |
| Stability | Low (Oxidation risk) | High (Saturated) | High |
Technical Analysis: Cetane Number & Combustion Kinetics
The Cetane Gap
The Cetane Number measures the ignition delay of a fuel upon injection into the combustion chamber.[1][2]
-
Commercial Diesel: Contains a mix of n-alkanes (high CN) and aromatics (low CN). The average CN typically sits between 42 and 48 in the US market.
-
Trans-
-Bisabolene: The presence of three double bonds and a cyclic structure creates steric hindrance and high bond dissociation energy, delaying auto-ignition. With a CN of ~30, it fails to meet the minimum ASTM D975 requirement (Min CN 40), leading to rough engine operation and incomplete combustion. -
Bisabolane: Hydrogenation saturates the double bonds, converting the molecule into a monocyclic alkane. This structural change significantly lowers the auto-ignition temperature, raising the DCN to 41.9 . This value is a "drop-in" match for No. 2 Diesel, requiring no engine modifications.
Cold Flow Advantage
A critical differentiator is the Cloud Point (the temperature at which wax crystals precipitate).
-
Diesel: Paraffins in diesel crystallize at relatively high temperatures (-15°C to -35°C), requiring winterizing additives.
-
Bisabolane: The branched, cyclic structure of bisabolane disrupts crystal lattice formation, depressing the cloud point to -78°C . This makes it an exceptional fuel for high-altitude (aviation blend) or arctic applications.
Production & Processing Workflow
The generation of bisabolane involves a hybrid bio-chemical workflow: Microbial Biosynthesis followed by Chemical Hydrogenation .
Biosynthetic Pathway Diagram
The following diagram illustrates the metabolic engineering strategy used to divert carbon flux from acetyl-CoA to bisabolene.
Figure 1: Hybrid biosynthetic-chemical pathway for converting sugars into high-cetane bisabolane fuel.[3]
Experimental Methodology: Measuring Cetane Number
For novel biofuels where sample volumes are limited (e.g., mL scale from fermentation), the standard engine test (ASTM D613) is impractical due to its high volume requirement (~1 L). Instead, the Ignition Quality Tester (IQT) via ASTM D6890 is the gold standard for research.
Protocol: Derived Cetane Number (DCN) via ASTM D6890
This protocol validates the ignition quality of the fuel sample.[4]
Prerequisites:
-
Sample Volume: Minimum 100 mL of purified Bisabolane (>98% purity).
-
Apparatus: Constant Volume Combustion Chamber (CVCC) / IQT.
-
Conditions: Chamber air temperature 545°C ± 30°C; Pressure 21.3 bar.
Step-by-Step Workflow:
-
System Calibration: Calibrate the IQT using n-heptane (CN 56) and methylcyclohexane (low CN reference) to ensure sensor accuracy.
-
Purge & Charge: Flush the combustion chamber with compressed air to remove residual exhaust gas. Pressurize to 21.3 bar.
-
Injection: Inject the bisabolane sample through a standardized nozzle. The injection triggers the data acquisition system (time
). -
Combustion Detection: Monitor the chamber pressure. The "Ignition Delay" (ID) is defined as the time interval between the start of injection and the point where chamber pressure recovers to 0.2 bar above the initial pressure.
-
Calculation: Convert the measured Ignition Delay (ID) in milliseconds to the Derived Cetane Number (DCN) using the ASTM correlation equation:
(Note: Equation coefficients may vary slightly based on specific ASTM D6890 revisions; use instrument-specific calibration).
Measurement Logic Diagram
Figure 2: Logical workflow for determining Derived Cetane Number (DCN) using an Ignition Quality Tester.
Conclusion
While trans-alpha-bisabolene is a pivotal biosynthetic achievement, it is an intermediate rather than a final fuel product. Its Cetane Number of ~30 renders it unsuitable for direct diesel replacement.[5] However, its hydrogenated form, bisabolane , validates as a high-performance diesel drop-in with a DCN of 41.9 and superior cold-weather performance.[5] Researchers should focus on optimizing the yield of the precursor (bisabolene) while assuming downstream hydrogenation is a mandatory processing step for fuel applications.
References
-
Peralta-Yahya, P. P., et al. (2011). "Identification and microbial production of a terpene-based advanced biofuel." Nature Communications. Link
-
ASTM International. "ASTM D6890-18: Standard Test Method for Determination of Ignition Delay and Derived Cetane Number (DCN) of Diesel Fuel Oils by Combustion in a Constant Volume Chamber." Link
-
Joint BioEnergy Institute (JBEI). "Bisabolane as a Biosynthetic Alternative to Diesel." Link
-
National Renewable Energy Laboratory (NREL). "Compendium of Experimental Cetane Number Data." Link
-
Hellier, P., et al. (2013). "The influence of fuel structure on the combustion and emissions of compression ignition engines." Fuel. Link
validation of trans-alpha-bisabolene purity using HPLC
Comparative Guide: Validation of trans- -Bisabolene Purity via HPLC
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
trans-
At the high injection port temperatures required for GC (250°C+), sesquiterpenes can undergo Cope rearrangements or dehydration, artificially inflating impurity profiles or merging isomer peaks. High-Performance Liquid Chromatography (HPLC) offers a non-destructive, ambient-temperature alternative.
This guide provides a validated HPLC protocol specifically designed to resolve the trans-isomer from its cis-counterpart and structural isomers (
Comparative Analysis: HPLC vs. GC vs. qNMR
The following table objectively compares the performance of HPLC against alternative validation methods for trans-
| Feature | HPLC-UV/DAD (Recommended) | GC-FID/MS (Traditional) | qNMR (Absolute Reference) |
| Primary Mechanism | Hydrophobic interaction (Van der Waals) | Volatility & Boiling Point | Nuclear spin resonance |
| Sample Integrity | High: Ambient temp avoids degradation. | Med-Low: Risk of thermal rearrangement at >200°C. | High: Non-destructive. |
| Isomer Resolution | Excellent for cis/trans separation using high-carbon load C18 or Phenyl-Hexyl columns. | Good, but often co-elutes isomers unless extremely long capillary columns are used. | Excellent structural elucidation but poor for trace impurity quantification (<1%). |
| Detection Limit | Moderate (Requires detection at 210 nm due to weak chromophore). | High: FID is extremely sensitive to hydrocarbons. | Low (Requires high concentration). |
| Throughput | Moderate (15–30 min run time). | High (10–20 min run time). | Low (Sample prep intensive). |
| Cost per Run | Moderate (Solvents). | Low (Gases). | High (Deuterated solvents/Instrument time). |
Expert Insight: While GC-FID is superior for raw sensitivity, HPLC is the mandatory choice when validating the stability of bisabolene formulations or when isolating the compound for biological assays, as it ensures the molecule interacting with the column is the same molecule collected at the detector.
Strategic Decision Framework
Use the following logic flow to determine when to deploy this HPLC protocol over GC methods.
Figure 1: Decision tree for selecting the appropriate chromatographic technique for sesquiterpene analysis.
Validated Experimental Protocol
This protocol utilizes a high-carbon load C18 column to maximize the hydrophobic interaction differences between the trans and cis isomers.
A. Reagents & Equipment[1][11][12][13]
-
Standard: trans-
-Bisabolene (>90% purity, e.g., from TCI or Sigma). -
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water. Note: Use "Far UV" grade ACN to minimize baseline noise at 210 nm.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent high-surface-area C18.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
B. Chromatographic Conditions[1][7][8][9][11][12][13][14][15][16][17]
| Parameter | Setting | Rationale |
| Mobile Phase A | Water (Milli-Q) | Weak solvent to force interaction with stationary phase. |
| Mobile Phase B | Acetonitrile (100%) | Strong solvent for lipophilic terpenes. |
| Elution Mode | Isocratic: 85% B / 15% A | Bisabolene is highly lipophilic; high organic content is required to elute it within a reasonable time (<20 min). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain backpressure <200 bar. |
| Temperature | 25°C (Controlled) | Critical. Temperature fluctuations affect the resolution of closely eluting isomers. |
| Detection | UV 210 nm | Bisabolene lacks a conjugated chromophore. 210 nm detects the isolated double bonds (end absorption). |
| Injection Vol | 10 µL | Standard volume; reduce to 5 µL if peak broadening occurs. |
C. Step-by-Step Workflow
-
Standard Preparation:
-
Weigh 10 mg of trans-
-bisabolene standard. -
Dissolve in 10 mL of 100% Acetonitrile (Stock A: 1 mg/mL). Do not use methanol as it has a higher UV cutoff than ACN.
-
Dilute Stock A to working concentrations (e.g., 10, 50, 100, 200 µg/mL) using the mobile phase ratio (85% ACN).
-
-
System Suitability Test (SST):
-
Sample Analysis:
Validation Parameters (Self-Validating System)
To ensure the method is generating trustworthy data, the following validation parameters must be met.
Linearity & Range
Due to the weak UV signal, linearity is often limited at the lower end.
-
Target:
-
Range: 10 µg/mL to 500 µg/mL.
-
Procedure: Plot Area vs. Concentration. If the curve plateaus at high concentrations, dilute samples to fit within the linear range.
Limit of Detection (LOD) & Quantification (LOQ)
Because we are detecting at 210 nm (near the solvent cutoff), baseline noise is the limiting factor.
-
LOD: Signal-to-Noise (S/N) ratio of 3:1. (Typical: ~1–2 µg/mL)
-
LOQ: S/N ratio of 10:1. (Typical: ~5 µg/mL)
Specificity (Isomer Resolution)
This is the most critical parameter. You must demonstrate that the method separates the trans isomer from the cis isomer or
-
Calculation: Resolution (
) between the main peak (trans) and the nearest impurity peak. -
Requirement:
(Baseline separation).
Visualization of the Analytical Workflow
The following diagram illustrates the complete validation lifecycle, ensuring traceability from sample prep to data reporting.
Figure 2: Step-by-step workflow for the HPLC validation of bisabolene.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No peaks detected | Detection wavelength too high. | Ensure detector is set to 210 nm (max 215 nm). Bisabolene is invisible >230 nm. |
| Drifting Baseline | Gradient instability or temp fluctuation. | Switch to isocratic elution (pre-mixed mobile phase). Use a column oven. |
| Co-elution of isomers | Column selectivity insufficient. | Lower the ACN % (e.g., to 80%) to increase retention and resolution. Switch to a Phenyl-Hexyl column for |
| High Backpressure | Particulates in sample. | Re-filter sample (0.22 µm). Check guard column. |
References
-
BenchChem. (2025).[3] HPLC-Based Purification of (E)-
-Bisabolene from Crude Extracts. Retrieved from 3[3] -
MicroSolv Tech. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from 5
-
Huo, Y., et al. (2010). HPLC determination and NMR structural elucidation of sesquiterpene lactones. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 1
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from 6
-
National Institutes of Health (NIH). (2024). Validation of a bioanalytical HPLC-UV method to quantify
-Bisabolol in rat plasma. Retrieved from 7
Sources
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative bioactivity of alpha-bisabolene vs gamma-bisabolene
An In-Depth Comparative Guide to the Bioactivity of α-Bisabolene and γ-Bisabolene for Drug Discovery Professionals
Introduction: Sizing Up the Isomers
Sesquiterpenes, a class of 15-carbon isoprenoids, represent a vast and structurally diverse family of plant secondary metabolites renowned for their wide-ranging biological activities.[1] Within this class, the bisabolenes are a group of closely related monocyclic sesquiterpenes that have garnered significant attention for their therapeutic potential.[2] While several isomers exist, including alpha (α), beta (β), and gamma (γ)-bisabolene, this guide focuses on a critical comparison of the two most prominently studied isomers in recent literature: α-bisabolene and γ-bisabolene.
For researchers and drug development professionals, understanding the nuanced differences in the bioactivity and mechanisms of action between such closely related isomers is paramount. These subtleties can dictate target specificity, potency, and ultimately, therapeutic applicability. This document synthesizes the current experimental evidence, providing a direct comparison of their anti-cancer, anti-inflammatory, and antimicrobial properties, detailing the underlying molecular mechanisms, and presenting the experimental workflows required to validate these findings.
Comparative Bioactivity: A Side-by-Side Analysis
The following table summarizes the key experimental findings for α-bisabolene and γ-bisabolene across major areas of therapeutic interest. It is critical to note that much of the literature investigates the closely related alcohol, α-bisabolol, and its findings are often contextually relevant, though not identical, to the bioactivity of α-bisabolene.
| Bioactivity | α-Bisabolene / α-Bisabolol | γ-Bisabolene | Mechanistic Highlights & Key Differences |
| Anti-Cancer | Induces apoptosis in various cancer cell lines including leukemia, liver, and pancreatic cancer.[3][4][5] IC50 values for α-bisabolol range from ~14 µM to 65 µM in acute leukemia cells.[3] | Demonstrates potent antiproliferative and pro-apoptotic activity against neuroblastoma and oral squamous carcinoma cells.[6] A CC50 value of 8.2 µM was reported for human neuroblastoma TE671 cells.[6] | Both isomers induce apoptosis via mitochondrial pathways. However, γ-bisabolene's mechanism is strongly linked to the induction of Reactive Oxygen Species (ROS) and subsequent p53 activation.[6] α-bisabolol's action involves direct interaction with the Bcl-2 family protein BID and the Fas death receptor pathway.[4][7] |
| Anti-inflammatory | (-)-α-bisabolol reduces carrageenan-induced paw edema, decreases leukocyte migration, and lowers levels of the pro-inflammatory cytokine TNF-α in rodent models.[8] | Exhibits anti-inflammatory properties, though the specific molecular mechanisms are less detailed in current literature compared to its anti-cancer effects.[9][10] | α-bisabolol's anti-inflammatory action appears to be peripherally mediated and involves the suppression of key inflammatory mediators.[8] The pathway for γ-bisabolene remains an area for further investigation. |
| Antimicrobial | Shows in vitro activity against bacteria such as Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans.[11] | Possesses antibacterial activity, contributing to the effects of various essential oils.[9][10] | The primary mechanism for both is believed to be the disruption of microbial cell membranes.[11] This research area is still in a preliminary phase, relying heavily on in vitro assays. |
Deep Dive: Contrasting the Mechanisms of Action
Anti-Cancer Activity: Two Paths to Mitochondrial Apoptosis
The most significant body of research for both isomers lies in their ability to selectively induce apoptosis in cancer cells. While both converge on the mitochondria as a central executioner, their upstream signaling pathways diverge, presenting distinct opportunities for therapeutic targeting.
The γ-Bisabolene Pathway: An Oxidative-Stress-Driven Cascade
Experimental evidence strongly indicates that γ-bisabolene's cytotoxicity is initiated by the induction of intracellular Reactive Oxygen Species (ROS).[6][12] In cancer cells, which often exist in a state of heightened oxidative stress, this additional ROS burden pushes them past a critical threshold, triggering programmed cell death.
The sequence of events is as follows:
-
ROS Induction: γ-bisabolene treatment leads to a dose-dependent increase in intracellular ROS.[6][12]
-
Mitochondrial Disruption: The elevated ROS levels cause a decline in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial dysfunction and a point of no return for apoptosis.[6]
-
p53 Activation: This mitochondrial stress activates the tumor suppressor protein p53, a critical transcription factor in the apoptotic response.[6]
-
Gene Upregulation & Caspase Activation: Activated p53 upregulates the expression of pro-apoptotic genes, such as PUMA and Bim. This leads to the sequential activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3, which dismantle the cell.[6]
The α-Bisabolol Pathway: A Multi-Pronged Mitochondrial Attack
Research on α-bisabolol, the alcohol analog of α-bisabolene, reveals a more direct assault on mitochondrial integrity, supplemented by death receptor signaling.
-
Direct Mitochondrial Damage: α-bisabolol appears to directly compromise mitochondrial integrity, leading to a decrease in oxygen consumption.[3]
-
Bcl-2 Family Interaction: It has been shown to interact directly with BID, a pro-apoptotic BH3-only protein of the Bcl-2 family, which can trigger mitochondrial outer membrane permeabilization.[3][7]
-
Fas Death Receptor Pathway: Studies also implicate the Fas death receptor pathway.[4] Activation of Fas can trigger a caspase-8-led cascade that both directly activates executioner caspases and cleaves BID, amplifying the mitochondrial death signal.[4]
-
Cytochrome C Release & Apoptosome Formation: The compromised mitochondria release cytochrome c into the cytosol, which, along with Apaf-1 and caspase-9, forms the apoptosome, leading to the activation of caspase-3 and subsequent apoptosis.[4]
Essential Experimental Protocols
To ensure the scientific rigor of claims regarding the bioactivity of these sesquiterpenes, standardized and validated protocols are essential. The following are step-by-step methodologies for core experiments.
Protocol 1: Assessment of Cytotoxicity via MTT Assay
Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to determine a compound's effect on cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which are only active in living cells. A reduction in metabolic activity is proportional to the number of viable cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration). This is a crucial first step to screen for cytotoxic potential and determine the appropriate dose range for further mechanistic studies.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., TE671 neuroblastoma or HepG2 liver carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of α-bisabolene and γ-bisabolene in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Causality: To confirm that cell death observed in the MTT assay is due to apoptosis rather than necrosis, flow cytometry using Annexin V and PI is the gold standard. In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Methodology:
-
Cell Treatment: Seed and treat cells with the IC50 concentrations of α-bisabolene and γ-bisabolene (as determined by the MTT assay) in 6-well plates for 24 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation (1000 x g for 5 minutes).
-
Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
The available evidence paints a compelling picture of α- and γ-bisabolene isomers as promising scaffolds for drug development, particularly in oncology.
-
γ-Bisabolene stands out for its well-documented pro-apoptotic mechanism in cancer cells, which is critically dependent on the induction of ROS and the subsequent activation of the p53 pathway.[6] This specific mechanism suggests it may be particularly effective in tumors with wild-type p53 or those susceptible to oxidative stress.
-
The bioactivity profile of α-bisabolene is often represented by its alcohol derivative, α-bisabolol , which demonstrates potent anti-cancer and anti-inflammatory effects.[3][8] Its pro-apoptotic mechanism appears more multifaceted, involving direct mitochondrial interactions and engagement of the extrinsic death receptor pathway.[4][7]
For drug development professionals, the key takeaway is that while these isomers are structurally similar, their mechanisms are not identical. This divergence offers an opportunity to tailor therapeutic strategies. Future research must prioritize direct, head-to-head comparative studies of the pure bisabolene isomers—not their derivatives—to eliminate ambiguity. Furthermore, transitioning from in vitro models to in vivo animal studies is a critical next step to validate their efficacy, assess their pharmacokinetic profiles, and determine their true therapeutic potential.
References
-
Cavanaugh, C. et al. (2021). Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis. PMC. Available at: [Link]
-
Bello, E. et al. (2016). Pro-apoptotic activity of α-bisabolol in preclinical models of primary human acute leukemia cells. PMC. Available at: [Link]
-
Al-Harrasi, A. et al. (2022). Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol. PMC. Available at: [Link]
-
Chen, R. et al. (2010). alpha-Bisabolol induces dose- and time-dependent apoptosis in HepG2 cells via a Fas- and mitochondrial-related pathway, involves p53 and NFkappaB. PubMed. Available at: [Link]
-
Cavalieri, E. et al. (2004). Insight into the apoptosis-inducing action of α-bisabolol towards malignant tumor cells: Involvement of lipid rafts and Bid. ResearchGate. Available at: [Link]
-
Cavanaugh, C. et al. (2021). Increase of intracellular ROS production in γ-bisabolene-treated cells. ResearchGate. Available at: [Link]
-
Andrei, C. et al. (2021). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. PMC. Available at: [Link]
-
Li, X. et al. (2023). Highly Efficient Biosynthesis of γ-Bisabolene with a New Sesquiterpene Synthase AcTPS5 by Dual Cytoplasmic-Peroxisomal Engineering in Saccharomyces cerevisiae. MDPI. Available at: [Link]
-
Rocha, N. F. M. et al. (2011). Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents. PubMed. Available at: [Link]
-
Russell, K. et al. (2015). β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast. Ovid. Available at: [Link]
-
Wang, H. et al. (2007). Specific anticancer activity of a new bisabolane sesquiterpene against human leukemia cells inducing differentiation in vitro. PubMed. Available at: [Link]
-
Cavalieri, E. et al. (2011). In vivo effect of alpha-bisabolol, a nontoxic sesquiterpene alcohol, on the induction of spontaneous mammary tumors in HER-2/neu transgenic mice. ResearchGate. Available at: [Link]
-
Shu, Z. et al. (2021). Bisabolane-type sesquiterpenoids: Structural diversity and biological activity. ResearchGate. Available at: [Link]
- Unknown Author. (2022). Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. Unknown Source.
-
Russell, K. et al. (2015). (PDF) β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines. ResearchGate. Available at: [Link]
-
Unknown Author. (2022). Anti-nociceptive, anti-inflammatory, and cytotoxic properties of Origanum vulgare essential oil, rich with β-caryophyllene and β-caryophyllene oxide. The Korean Journal of Pain. Available at: [Link]
-
Russell, K. et al. (2015). β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines. PubMed. Available at: [Link]
-
Unknown Author. (2025). Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation. MDPI. Available at: [Link]
-
Thomas, A. et al. (2022). In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash. PubMed. Available at: [Link]
-
Thomas, A. et al. (2022). In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash. MDPI. Available at: [Link]
-
Ahmad, S. F. et al. (2023). α-Bisabolol, a Dietary Sesquiterpene, Attenuates Doxorubicin-Induced Acute Cardiotoxicity in Rats by Inhibiting Cellular Signaling Pathways, Nrf2/Keap-1/HO-1, Akt/mTOR/GSK-3β, NF-κB/p38/MAPK, and NLRP3 Inflammasomes Regulating Oxidative Stress and Inflammatory Cascades. PMC. Available at: [Link]
-
Unknown Author. (n.d.). Relationship: Infection and Bisabolene. Caring Sunshine. Available at: [Link]
-
Unknown Author. (n.d.). Bisabolene. Wikipedia. Available at: [Link]
-
Huang, J. et al. (2014). Sesquiterpene acids from Shellac and their bioactivities evaluation. PubMed. Available at: [Link]
-
Unknown Author. (n.d.). Bisabolene – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Unknown Author. (2022). Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review. Frontiers in Marine Science. Available at: [Link]
-
Unknown Author. (2014). Characterization of Bioactive Sesquiterpenes, Organic Acids and Their Derivatives from the Leaves of Psidium guajava Linn. SciSpace. Available at: [Link]
-
Unknown Author. (n.d.). bisabolene, 495-62-5. The Good Scents Company. Available at: [Link]
-
Unknown Author. (2026). Phytochemical Profiling, Antioxidant, and Broad-Spectrum Antimicrobial Activities of Origanum vulgare Essential Oil with Molecul. ACS Publications. Available at: [Link]
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Hayes, J. D. et al. (2019). Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements. MDPI. Available at: [Link]
-
Perillo, B. et al. (2020). The multifaceted role of reactive oxygen species in tumorigenesis. PMC - NIH. Available at: [Link]
-
Unknown Author. (2025). Reactive Oxygen Species: A Double-Edged Sword in the Modulation of Cancer Signaling Pathway Dynamics. MDPI. Available at: [Link]
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- 2. Bisabolene - Wikipedia [en.wikipedia.org]
- 3. Pro-apoptotic activity of α-bisabolol in preclinical models of primary human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Bisabolol induces dose- and time-dependent apoptosis in HepG2 cells via a Fas- and mitochondrial-related pathway, involves p53 and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Efficient Biosynthesis of γ-Bisabolene with a New Sesquiterpene Synthase AcTPS5 by Dual Cytoplasmic-Peroxisomal Engineering in Saccharomyces cerevisiae [mdpi.com]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Authentic Standards for trans-alpha-Bisabolene Verification: A Comparative Guide
The Core Directive: Escaping the "Sesquiterpene Trap"
In the analysis of terpenes, trans-alpha-bisabolene represents a classic "Sesquiterpene Trap." Relying solely on Mass Spectral (MS) library matching for this compound is a procedural error that frequently leads to misidentification. The mass spectra of alpha-, beta-, and gamma-bisabolene are nearly identical, dominated by the same fragmentation ions (
This guide establishes a rigorous verification framework. It moves beyond simple library matching to a Triangulated Verification Protocol —combining physical authentic standards, retention indices (RI), and chemical derivatization.
The Gold Standard: Authentic Physical Standards
The only absolute verification method is co-injection with a high-purity, NMR-validated physical standard. However, sourcing this standard requires vigilance.
Sourcing & Purity Caveats
Commercial "Bisabolene" is frequently sold as a technical-grade mixture of isomers (alpha, beta, gamma) and stereoisomers (cis/trans).
-
CAS Number Precision:
-
Purity Check: A "95%" purity label often refers to the sum of all sesquiterpenes, not the specific trans-alpha isomer.
Self-Validating the Standard (NMR)
Before using any purchased or synthesized standard for quantification, you must validate its identity using Nuclear Magnetic Resonance (NMR). This is the "Ground Truth."
Diagnostic Signals for trans-alpha-Bisabolene:
-
Differentiation from beta-bisabolene: beta-bisabolene possesses an exocyclic methylene group, showing characteristic signals at
4.6–4.8 ppm (broad singlets). trans-alpha-bisabolene lacks these; it has an endocyclic double bond. -
Differentiation from cis-isomer: The methyl group attached to the double bond in the side chain will show a slight chemical shift difference.
-
Key trans-alpha Signals (in
):-
Vinyl Proton (Ring):
5.38 ppm (broad singlet). -
Vinyl Proton (Chain):
5.10 ppm (triplet-like). -
Bisallylic Protons:
2.00 ppm.
-
The Alternatives: Verification Without a Pure Standard
When a pure trans-alpha-bisabolene standard is unavailable or cost-prohibitive, you must employ a multi-factor evidence approach.
Alternative A: Hydrogenation (The "Chemist's Trick")
This is a high-confidence structural filter. Hydrogenation converts all bisabolene isomers (alpha, beta, gamma) into the same saturated skeleton: Bisabolane .
-
Protocol: Bubble
gas through the sample (dissolved in hexane) with a Pd/C catalyst for 30 minutes. -
Result: The complex multi-peak bisabolene region collapses into a simplified Bisabolane peak.
-
Inference: If your peak shifts to the known Bisabolane retention time, you have confirmed the skeleton, ruling out other sesquiterpenes like farnesene or cadinene.
Alternative B: Retention Indices (RI)
RI is a filter, not a confirmation.
-
DB-5 Column (Non-polar): Literature values cluster around 1504 – 1509 .
-
Warning: beta-bisabolene elutes very close (often
RI < 5 units). gamma-bisabolene typically elutes slightly later (~1513). -
Rule: An RI deviation of >10 units from literature invalidates the identification.
Comparative Analysis of Verification Methods
| Feature | Method 1: Authentic Standard | Method 2: Hydrogenation | Method 3: RI + MS Library |
| Specificity | High (Isomer-specific) | Medium (Skeleton-specific) | Low (Class-specific) |
| Cost | High (Standard purchase/synthesis) | Low (Catalyst + | Very Low (Software only) |
| Time | Days (Sourcing/NMR) | Hours (Reaction + GC) | Minutes |
| False Positive Risk | < 1% | ~10% (Isomer confusion) | > 40% (Isomer confusion) |
| Best Use Case | Final drug/product QC | Research screening | Preliminary data mining |
Experimental Protocol: The Triangulation Method
This workflow assumes you have a candidate peak in a complex matrix (e.g., fermentation broth or essential oil).
Step 1: Retention Index Calculation[6]
-
Run a
alkane ladder under the exact same GC conditions as your sample. -
Calculate the Kovats Retention Index (
) for the candidate peak. -
Pass Criteria:
(on DB-5). If , it is likely delta-cadinene or similar.
Step 2: Hydrogenation Confirmation
-
Aliquot 1 mL of sample extract into a GC vial.
-
Add ~2 mg of 10% Pd/C.
-
Gently bubble hydrogen gas for 15 minutes (or stir under
balloon). -
Filter through a 0.2
m PTFE filter to remove catalyst. -
Pass Criteria: The candidate peak disappears and a new peak appears at the Bisabolane retention time.
Step 3: Standard Spiking (Co-injection)
-
Obtain an authentic standard (even if 90% purity).
-
Prepare a solution of the standard at approx. 100 ppm.
-
Spike: Mix Sample:Standard at a 1:1 volume ratio.
-
Pass Criteria: The candidate peak area increases symmetrically. No "shoulder" or peak splitting is observed.
Visualizing the Workflow
Diagram 1: The Decision Matrix for Verification
This flowchart guides the researcher through the logical steps of accepting or rejecting a bisabolene identification.
Caption: Logical decision tree for verifying trans-alpha-bisabolene, distinguishing between definitive confirmation (Green path) and tentative skeletal identification (Yellow path).
Diagram 2: The Triangulation Workflow
This diagram illustrates the physical experimental steps and the convergence of data points.
Caption: The "Triangulation Method" workflow showing how three distinct data streams converge to produce a verified identification.
References
-
NIST Chemistry WebBook. (2023). cis-alpha-Bisabolene and Isomers Retention Indices. National Institute of Standards and Technology. Retrieved from [Link]
-
The Good Scents Company. (2024). alpha-Bisabolene Organoleptic and Chemical Properties. Retrieved from [Link]
-
ResearchGate. (2012). Gas chromatography analysis of commercial bisabolene and hydrogenated derivatives. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of trans-α-Bisabolene: Enzymatic vs. Chemical Routes
Introduction
Trans-α-bisabolene, a sesquiterpene of significant industrial interest, serves as a key precursor to the renewable diesel additive, bisabolane, and is valued in the fragrance and pharmaceutical sectors.[1] Its production is primarily approached through two distinct methodologies: enzymatic synthesis via microbial fermentation and traditional organic chemical synthesis. While both routes can yield the target molecule, they differ fundamentally in their mechanisms, efficiency, scalability, and environmental footprint.
This guide provides an in-depth, objective comparison of these two synthetic paradigms. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data, and offer detailed protocols for researchers, scientists, and drug development professionals. The aim is to equip the reader with a comprehensive understanding of the respective strengths and limitations, thereby enabling informed decisions in the context of research, process development, and commercial-scale production.
Part 1: Enzymatic Synthesis via Microbial Engineering
The biological route to trans-α-bisabolene harnesses the power of metabolic engineering, reprogramming microbial "cell factories" like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli to convert simple sugars into complex terpenes.[2][3] This approach is celebrated for its high stereospecificity and its foundation in renewable feedstocks.
Mechanism of Biosynthesis
The enzymatic synthesis of trans-α-bisabolene is a feat of natural catalysis, executed by a class of enzymes known as terpene synthases (TPSs), specifically α-bisabolene synthase (AgBIS).[4] The core reaction involves the intricate cyclization of the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP).
The catalytic cycle proceeds as follows:
-
Ionization: The enzyme facilitates the removal of the diphosphate group from FPP, generating a reactive bisabolyl cation intermediate.[5] This step is typically dependent on a divalent metal cofactor, like Mg²⁺, which helps neutralize the negative charge of the leaving group.[4]
-
Rearrangement: The carbocation undergoes a series of intramolecular rearrangements, including a critical 1,7-hydride shift.[6]
-
Deprotonation: The final step involves the specific deprotonation of the cation to form the stable alkene, yielding trans-α-bisabolene with high stereochemical fidelity.[5]
The remarkable specificity of the terpene synthase ensures that, out of many possible isomeric products, the desired trans-α-bisabolene is the principal product.
Caption: Enzymatic conversion of FPP to trans-α-bisabolene.
Metabolic Engineering Strategy
Achieving high titers of bisabolene requires extensive genetic modification of the host microbe. The primary goal is to maximize the intracellular pool of the FPP precursor and channel it efficiently towards the product.[7] Key strategies include:
-
Pathway Upregulation: Overexpression of key genes in the native mevalonate (MVA) pathway (in yeast) or the heterologous MVA pathway (in E. coli) is crucial.[8] Genes such as tHMG1 (encoding a truncated HMG-CoA reductase) and ERG20 (farnesyl diphosphate synthase) are common targets.[9]
-
Competing Pathway Downregulation: To prevent the diversion of FPP into other metabolic pathways, competing enzymes are often downregulated. In S. cerevisiae, the repression of the ERG9 gene, which encodes squalene synthase, is a standard technique to prevent FPP from being used for sterol biosynthesis.[9]
-
Synthase Optimization: The choice of bisabolene synthase is critical. Enzymes from different organisms exhibit varying levels of activity and stability. The synthase from the grand fir, Abies grandis (AgBIS), has been shown to be particularly effective.[10]
-
In-situ Product Recovery: Bisabolene can be toxic to microbial cells at high concentrations. To mitigate this, a two-phase fermentation system is often employed, where an immiscible organic solvent (e.g., oleyl alcohol) is added to the culture to continuously extract the bisabolene as it is produced, thereby reducing feedback inhibition and toxicity.[11]
Experimental Data: Performance of Engineered Microbes
The field has seen remarkable progress in improving bisabolene titers through metabolic engineering and process optimization.
| Host Organism | Key Genetic Modifications | Fermentation Scale | Titer Achieved (g/L) | Reference |
| S. cerevisiae | MVA pathway overexpression, ERG9 downregulation | Fed-batch, 19L | >9.0 | [11] |
| E. coli | Heterologous MVA pathway | Shake flask | ~0.9 | [8] |
| Y. lipolytica | MVA pathway overexpression | Shake flask | ~0.285 | [12] |
| C. glutamicum | dxs and idi overexpression | Shake flask | ~0.296 | [13] |
Experimental Protocol: Fed-Batch Fermentation of S. cerevisiae
This protocol outlines a representative fed-batch fermentation process for producing trans-α-bisabolene using an engineered S. cerevisiae strain.
-
Inoculum Preparation: Aseptically inoculate 50 mL of seed medium (e.g., YPD) with a single colony of the engineered yeast strain. Incubate at 30°C with shaking (250 rpm) for 24-48 hours.
-
Bioreactor Setup: Prepare a 2L bioreactor with 1L of defined fermentation medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace metals. Sterilize the bioreactor.
-
Inoculation: Transfer the seed culture to the bioreactor to achieve an initial optical density (OD₆₀₀) of approximately 0.1.
-
Batch Phase: Run the fermentation at 30°C, maintaining pH at 5.0 (with automated addition of NH₄OH) and dissolved oxygen (DO) above 20% (by controlling agitation and aeration). Allow the culture to grow until the initial glucose is depleted.
-
Fed-Batch Phase & Induction: Initiate a glucose feed to maintain a low glucose concentration, preventing overflow metabolism (ethanol production). If the bisabolene synthase gene is under an inducible promoter (e.g., GAL1), add the inducer (galactose) at the start of the fed-batch phase.
-
In-situ Recovery: Simultaneously add a sterile organic overlay (e.g., 10% v/v oleyl alcohol) to the bioreactor to capture the produced bisabolene.
-
Sampling & Analysis: Periodically take samples to monitor cell growth (OD₆₀₀), glucose consumption (HPLC), and bisabolene concentration in the organic layer (GC-MS).
-
Harvest & Purification: After the fermentation run (typically 96-120 hours), allow the phases to separate. Decant the upper organic layer. The bisabolene can be purified from the solvent via distillation.
Part 2: Chemical Synthesis
Chemical synthesis offers a more traditional route to bisabolene isomers, relying on established organometallic and olefination reactions. These methods provide a direct but often less stereoselective path to the target molecule.
Mechanism of Synthesis: A Grignard-Based Approach
A common and patented method for synthesizing bisabolene involves a Grignard reaction followed by dehydration.[5][14] This multi-step process builds the carbon skeleton through nucleophilic addition.
-
Grignard Reagent Formation: An organomagnesium halide (Grignard reagent) is prepared. For instance, 4-bromo-2-methyl-2-butene reacts with magnesium metal in an anhydrous ether solvent (like MTBE) to form 2-methyl-2-butenyl magnesium bromide.[5] This step is highly sensitive to moisture and oxygen.
-
Nucleophilic Addition: The highly nucleophilic Grignard reagent is added to an electrophilic carbonyl compound, such as 2-(4-methyl-3-cyclohexen-1-yl)propanal.[5] The reaction is typically performed at low temperatures (-5 to 0°C) to control reactivity.
-
Hydrolysis & Dehydration: The resulting alkoxide intermediate is quenched with an acid (e.g., 10% HCl) during workup, which protonates the alcohol. Subsequent heating under reflux conditions promotes dehydration, eliminating a water molecule to form the target alkene double bond.[5]
The lack of enzymatic control in this process often leads to a mixture of isomers (α-, β-, γ-bisabolene) and requires careful control of reaction conditions to favor the desired product.[14]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. Alpha-bisabolene synthase - Wikipedia [en.wikipedia.org]
- 5. trans-alpha-Bisabolene | 70286-32-7 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic Engineering [keaslinglab.lbl.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Multiple Strategies for the Synthesis of Terpenes by Engineered Yeast [mdpi.com]
- 11. abpdu.lbl.gov [abpdu.lbl.gov]
- 12. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN109438183B - Synthesis method of bisabolene - Google Patents [patents.google.com]
A Comparative Guide to the Gas Chromatographic Retention Index of trans-α-Bisabolene on Polar vs. Non-Polar Columns
For researchers and professionals in drug development and natural product analysis, the accurate identification of volatile and semi-volatile compounds is paramount. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), stands as a cornerstone technique. However, mass spectra alone can sometimes be ambiguous, especially when dealing with isomers. The Kovats Retention Index (RI) provides a robust and system-independent parameter to bolster confidence in compound identification.[1][2] This guide provides an in-depth comparison of the retention behavior of the sesquiterpene trans-α-bisabolene on polar and non-polar GC columns, offering both experimental data and a discussion of the underlying chromatographic principles.
Understanding the Analyte: trans-α-Bisabolene
trans-α-Bisabolene (C₁₅H₂₄, MW: 204.35 g/mol ) is a naturally occurring sesquiterpene found in the essential oils of various plants. Its non-polar nature, arising from its hydrocarbon structure, is a key determinant of its chromatographic behavior.
The Principle of Retention Index in Gas Chromatography
The Kovats Retention Index is a method used to convert retention times into system-independent constants.[1] It relates the retention time of an analyte to the retention times of a homologous series of n-alkanes, which are assigned a retention index value of 100 times their carbon number (e.g., n-hexane = 600, n-heptane = 700).[2] This normalization allows for the comparison of retention data across different instruments and analytical conditions.[1] The choice of the stationary phase within the GC column is a critical factor that significantly influences the retention index of a compound.
The polarity of the stationary phase plays a pivotal role in the separation of analytes. Non-polar stationary phases, such as those composed of polydimethylsiloxane (e.g., DB-1, HP-5MS), primarily separate compounds based on their boiling points and van der Waals interactions. In contrast, polar stationary phases, like those with polyethylene glycol (e.g., DB-WAX, Carbowax), exhibit stronger interactions with polar analytes through dipole-dipole interactions and hydrogen bonding.
Comparative Retention Data of trans-α-Bisabolene
The retention index of a compound is highly dependent on the stationary phase used. For a non-polar analyte like trans-α-bisabolene, a significant difference in retention is expected between non-polar and polar columns.
| Compound | Stationary Phase | Polarity | Retention Index (RI) |
| trans-α-Bisabolene | DB-1 | Non-Polar | 1536[3] |
| trans-α-Bisabolene | HP-5MS | Non-Polar | 1545[4] |
| trans-α-Bisabolene | DB-WAX (or similar) | Polar | Not available in searched literature |
As the table indicates, experimentally determined retention indices for trans-α-bisabolene on common non-polar columns are available. However, a specific retention index on a polar wax-type column is not readily found in the scientific literature, a common situation for many sesquiterpenes which are often analyzed on non-polar phases.
Based on chromatographic principles, the retention index of the non-polar trans-α-bisabolene is expected to be significantly higher on a polar stationary phase compared to a non-polar one. This is because the non-polar n-alkane standards used for RI calculation will have weak interactions with the polar stationary phase and elute relatively quickly, while the non-polar trans-α-bisabolene will be more retained relative to these alkanes.
The "Like Dissolves Like" Principle in Action
The differential retention of trans-α-bisabolene on polar and non-polar columns can be explained by the "like dissolves like" principle.
Figure 1. Interaction of trans-α-bisabolene with non-polar and polar stationary phases.
On a non-polar column , trans-α-bisabolene and the stationary phase have similar non-polar characteristics, leading to favorable interactions and thus, retention is primarily governed by the analyte's boiling point.
On a polar column , the non-polar trans-α-bisabolene has weak interactions with the polar stationary phase. In contrast, the n-alkane standards (also non-polar) have even weaker interactions and elute very quickly. This results in a much larger retention index for trans-α-bisabolene as its retention time is compared to these rapidly eluting standards.
Experimental Protocol for Retention Index Determination
To experimentally determine the retention index of trans-α-bisabolene, the following protocol can be followed.
1. Sample and Standard Preparation:
-
Prepare a solution of trans-α-bisabolene in a suitable solvent (e.g., hexane) at a concentration of approximately 100 µg/mL.
-
Prepare a homologous series of n-alkanes (e.g., C8 to C20) in the same solvent.
2. GC-MS/GC-FID Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer or a flame ionization detector.
-
Columns:
-
Non-polar: e.g., DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Polar: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Injection: 1 µL, split or splitless, with an injector temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: 60°C (hold for 2 min) to 240°C at 3°C/min.
-
MS Parameters (if applicable): Ion source temperature of 230°C, quadrupole temperature of 150°C, and a scan range of m/z 40-400.
3. Retention Index Calculation: The linear retention index (LRI) for a temperature-programmed analysis is calculated using the following formula:
LRI = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
n = carbon number of the n-alkane eluting just before the analyte.
-
t_R(x) = retention time of the analyte (trans-α-bisabolene).
-
t_R(n) = retention time of the n-alkane with carbon number n.
-
t_R(n+1) = retention time of the n-alkane with carbon number n+1.
Figure 2. Workflow for the experimental determination and comparison of retention indices.
Conclusion
The retention index is a powerful tool for the confident identification of compounds like trans-α-bisabolene in complex mixtures. This guide illustrates that the choice of stationary phase polarity has a profound and predictable impact on the retention index. While experimental data for trans-α-bisabolene is more readily available for non-polar columns, a strong understanding of chromatographic principles allows for a confident prediction of its behavior on polar phases. For unambiguous identification, it is highly recommended to determine retention indices on at least two columns of different polarity and compare these values with reliable databases or experimentally determined values.
References
-
Wikipedia. Kovats retention index. [Link]
-
Shimadzu. Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. [Link]
-
IUPAC. Compendium of Chemical Terminology: retention index. [Link]
-
ResearchGate. How can I calculate retention indices for identification of compounds using GC-MS? [Link]
-
LCGC International. Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography (GC)? [Link]
-
Chromatography Forum. Retention indices... sesquiterpenes and Wax columns. [Link]
-
Agilent. Increase your analytical confidence for challenging polar compounds. [Link]
-
National Institute of Standards and Technology. trans-α-Bisabolene. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
